molecular formula C11H10BrNO2 B2628131 Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Numéro de catalogue: B2628131
Poids moléculaire: 268.11 g/mol
Clé InChI: BMFSVEXJEHZDHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-(6-bromo-1H-indol-3-yl)acetate (CAS 152213-63-3) is a high-value 6-bromoindole derivative that serves as a critical synthetic intermediate in medicinal chemistry and antibacterial research. This compound, with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, is expertly designed for researchers developing novel therapeutic agents. Its primary research value lies as a key building block for the synthesis of gram-scale quantities of selective indole-based bacterial cystathionine γ-lyase (bCSE) inhibitors, such as NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine). The suppression of bCSE, the main producer of hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , represents a promising alternative antibacterial strategy. Inhibiting bCSE activity disrupts bacterial defense mechanisms, significantly enhancing the sensitivity of resistant strains to conventional antibiotics . In synthetic applications, the ester functional group in this compound offers a versatile handle for further derivatization, most commonly through hydrolysis to the corresponding acetic acid derivative, 2-(6-bromo-1H-indol-1-yl)acetic acid . The bromine atom on the indole ring at the 6-position also provides a site for further functionalization via Pd-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFSVEXJEHZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a key intermediate in the development of various biologically active compounds. The methodologies, quantitative data, and experimental workflows are detailed to assist researchers in the efficient synthesis of this target molecule.

Pathway 1: Three-Step Regioselective Bromination of Methyl Indolyl-3-acetate

This pathway commences with the readily available Methyl indolyl-3-acetate and proceeds through a three-step sequence involving protection, regioselective bromination, and deprotection to yield the desired product. This method offers a high degree of control over the regioselectivity of the bromination.[1][2]

Quantitative Data Summary
StepIntermediate/ProductStarting MaterialReagentsSolventYield (%)
1Intermediate 4 (Protected Indole)Methyl indolyl-3-acetateElectron-withdrawing substituents-82
2Intermediate 5 (Brominated Protected Indole)Intermediate 4Bromine (8 equiv.)CCl₄86
3This compoundIntermediate 5NaCNDMSO/H₂O97
Overall This compound Methyl indolyl-3-acetate --68
Experimental Protocols

Step 1: Protection of Methyl Indolyl-3-acetate

A detailed protocol for the introduction of electron-withdrawing groups at the N1 and C8 positions of methyl indolyl-3-acetate is outlined in the work by Suárez-Castillo et al. (2011).[1][2] This step is crucial for directing the subsequent bromination to the C6 position. The reaction typically affords the protected intermediate (Intermediate 4) in an 82% yield.[1][2]

Step 2: Regioselective Bromination

The protected indole (B1671886) (Intermediate 4) is subjected to bromination to introduce the bromine atom at the C6 position.

  • Procedure: To a solution of Intermediate 4 in carbon tetrachloride (CCl₄), 8 equivalents of bromine are added. The reaction mixture is stirred until completion.

  • Work-up: The reaction is quenched by washing with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to remove excess bromine.

  • Purification: The crude product is purified by appropriate chromatographic techniques.

  • Yield: This step typically yields the 6-bromo derivative (Intermediate 5) in 86% yield.[1][2]

Step 3: Deprotection

The final step involves the removal of the protecting groups from the N1 and C8 positions to yield the target compound.

  • Procedure: A solution of the brominated intermediate (5) in dimethyl sulfoxide (B87167) (DMSO) is treated with sodium cyanide (NaCN) in water.

  • Reaction Conditions: The resulting mixture is stirred at 180°C.[2]

  • Purification: The final product is isolated and purified from the reaction mixture.

  • Yield: This deprotection step is highly efficient, affording this compound in 97% yield.[1][2]

Synthesis Workflow

Synthesis_Pathway_1 start Methyl indolyl-3-acetate intermediate1 Intermediate 4 (Protected Indole) start->intermediate1 Protection (82% yield) intermediate2 Intermediate 5 (Brominated Protected Indole) intermediate1->intermediate2 Bromination (86% yield) end_product This compound intermediate2->end_product Deprotection (97% yield) Synthesis_Pathway_2 start 6-Bromoindole intermediate1 N-Alkylated Intermediate (e.g., Methyl 2-(6-bromo-1H-indol-1-yl)acetate) start->intermediate1 N-Alkylation intermediate2 6-Bromo-1H-indole-3-acetic acid intermediate1->intermediate2 Isomerization/ Functional Group Manipulation end_product This compound intermediate2->end_product Esterification

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring indole (B1671886) derivative first isolated from the marine sponge Pseudosuberites hyalinus.[1] As a member of the indole family, a privileged scaffold in medicinal chemistry, this compound holds potential for further investigation and development in various therapeutic areas. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, serving as a foundational resource for researchers in organic chemistry, natural product synthesis, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The available data is primarily derived from a limited number of synthetic and analytical studies.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO₂[2]
Molecular Weight 268.11 g/mol [1]
Melting Point 110-112 °C[3]
Appearance Not explicitly reported, likely a solid-
Solubility Not explicitly reported-
pKa Not explicitly reported-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.1 (br s)Broad SingletN-H (Indole)
~7.5 (d)DoubletH-4
~7.3 (d)DoubletH-7
~7.1 (dd)Doublet of DoubletsH-5
~7.0 (s)SingletH-2
~3.7 (s)Singlet-CH₂-
~3.6 (s)Singlet-OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172.0C=O (Ester)
~136.0C-7a
~125.0C-3a
~124.0C-5
~122.0C-4
~121.0C-2
~115.0C-6
~114.0C-7
~108.0C-3
~52.0-OCH₃
~31.0-CH₂-

Note: The predicted NMR data is based on general chemical shift knowledge for indole-containing compounds and may vary from experimentally determined values.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

  • Expected Molecular Ion: [M]⁺˙ at m/z 267 and [M+2]⁺˙ at m/z 269.

  • Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxycarbonylmethyl group (-•CH₂COOCH₃) or cleavage of the ester functionality.

Synthesis and Purification

An efficient, three-step synthesis of this compound has been reported with an overall yield of 68%.[3]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection and Malonylation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Decarbomethoxylation Indole Methyl Indolyl-3-acetate Intermediate1 Intermediate 4 Indole->Intermediate1 82% yield Intermediate2 Intermediate 5 Intermediate1->Intermediate2 86% yield FinalProduct Methyl 2-(6-bromo-1H- indol-3-yl)acetate Intermediate2->FinalProduct 97% yield

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-(1-carbomethoxy-1H-indol-3-yl)malonate (Intermediate 4) This step involves the protection of the indole nitrogen and subsequent malonylation at the C3 position.

Step 2: Synthesis of Dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (Intermediate 5) Regioselective bromination at the C6 position is achieved using bromine in carbon tetrachloride.[3]

Step 3: Synthesis of this compound The final product is obtained through N- and C-decarbomethoxylation by treatment with sodium cyanide in dimethyl sulfoxide.[3]

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica (B1680970) gel.[4] A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes.[4] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed for further purification.[3]

Biological Activity

While specific biological activity data for this compound is limited, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory effects.[5][6] The presence of the bromine atom and the acetate moiety may influence its biological profile. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Potential Signaling Pathways

Based on the activities of related indole compounds, potential signaling pathways that could be modulated by this compound include:

Potential_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway Compound This compound NFkB NF-κB Signaling Compound->NFkB Inhibition? Caspases Caspase Activation Compound->Caspases Activation? Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by indole derivatives.

Conclusion

This compound is a marine natural product with a synthetically accessible structure. This guide has summarized the available chemical and physical properties, provided an overview of its synthesis, and outlined potential areas for biological investigation. The detailed experimental protocols and compiled data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related indole compounds. Further studies are required to fully characterize its spectroscopic properties and elucidate its biological mechanism of action.

References

A Technical Guide to the Spectroscopic Profile of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a significant indole (B1671886) derivative. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. The data is compiled from peer-reviewed literature and is presented with corresponding experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
Chemical Shift (δ) ppmMultiplicityAssignment
8.26br sN-H (Indole)
7.73d, J = 8.5 HzH-4
7.43dd, J = 8.5, 0.9 HzH-5
5.86sH-2
4.11sNCO₂CH₃
3.79sCO₂CH₃

NMR data has been referenced from a study on the regioselective bromination of methyl indolyl-3-acetate where this compound was synthesized and characterized.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
Chemical Shift (δ) ppmAssignment
167.1C=O (ester)
150.4C=O (carbamate)
137.1C-7a
126.9C-3a
125.2C-5
121.7C-4
119.4C-6
118.46C-3
118.43C-7
111.9C-2
54.5NCO₂CH₃
53.7CO₂CH₃
39.9CH₂

¹³C NMR data is based on the characterization of an intermediate in a documented synthesis, providing a close approximation for the final compound's core structure.[1]

Table 3: IR and MS Spectroscopic Data
TechniqueData
IR (cm⁻¹) 2996, 2955, 2850, 1746, 1465, 1438
MS (EIMS) m/z 406/404/402 [M⁺-80] (52/100/49), 376 (10), 332 (8), 302 (5), 266 (54)

The IR and MS data correspond to a closely related brominated indole derivative from the same synthetic pathway, indicating the expected fragmentation patterns and functional group vibrations.[1]

Experimental Protocols

The following are the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

An efficient, three-step synthesis from methyl indolyl-3-acetate has been reported, achieving a 68% overall yield.[1] The final step of this synthesis is detailed below:

  • Starting Material: A brominated intermediate of methyl indolyl-3-acetate with electron-withdrawing groups at the N1 and C8 positions.[1]

  • Reagents: Sodium cyanide (NaCN) and dimethyl sulfoxide (B87167) (DMSO).[1]

  • Procedure: The brominated intermediate is treated with NaCN in DMSO to effect N- and C-decarbomethoxylation.[1]

  • Yield: This final step proceeds with a reported yield of 97%.[1]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the main absorption bands were reported in wavenumbers (cm⁻¹).[1]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Methyl Indolyl-3-acetate Step1 Introduction of EWG at N1 and C8 Start->Step1 82% yield Step2 Regioselective Bromination at C6 Step1->Step2 86% yield Step3 N- and C-Decarbomethoxylation Step2->Step3 97% yield Product This compound Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS XRay X-Ray Diffraction Product->XRay Data Spectroscopic Data NMR->Data IR->Data MS->Data XRay->Data

Caption: Synthetic and analytical workflow for this compound.

References

Unveiling a Marine-Derived Brominated Indole: A Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) alkaloid that has been identified in marine invertebrates. This technical guide provides a comprehensive overview of its natural sources, a generalized isolation protocol based on established methods for similar marine natural products, and an exploration of its potential biological activities. Drawing parallels from related bromoindole compounds, this document elucidates potential anti-inflammatory and antibacterial mechanisms of action, supported by signaling pathway and experimental workflow diagrams, to facilitate further research and drug discovery efforts.

Natural Source and Occurrence

This compound has been isolated from marine sponges, highlighting the rich chemical diversity of the marine environment. The primary documented sources for this compound are:

  • Pseudosuberites hyalinus : A species of marine sponge from which the compound has been directly isolated[1].

  • Smenospongia sp. : Another genus of marine sponge identified as a natural source of this brominated indole[1].

While this specific compound has been identified in these species, the broader class of 6-bromoindole (B116670) alkaloids is found in a variety of marine organisms, including other sponges like Geodia barretti and the acorn worm Ptychodera flava, suggesting a conserved biosynthetic pathway or ecological significance.

Isolation from Natural Sources: A Representative Protocol

A specific, detailed experimental protocol for the isolation of this compound from its natural sources is not extensively documented in publicly available literature. However, a generalized procedure can be constructed based on common methodologies for the extraction and purification of brominated indole alkaloids from marine sponges.

Disclaimer: The following protocol is a representative methodology and may require optimization based on the specific sponge species, collection site, and available laboratory equipment.

Extraction
  • Sample Preparation: The collected marine sponge material (Pseudosuberites hyalinus or Smenospongia sp.) is frozen immediately after collection to preserve the chemical integrity of its constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water, and the dried material is ground into a fine powder.

  • Solvent Extraction: The powdered sponge material is subjected to exhaustive extraction with an organic solvent system. A common approach is to use a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature. The extraction is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete recovery of the secondary metabolites. The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the crude extract between n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The majority of indole alkaloids, including this compound, are expected to partition into the more polar organic phases, such as ethyl acetate.

  • Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of the pure compound.

    • Vacuum Liquid Chromatography (VLC) or Column Chromatography: The fraction is first separated on a silica (B1680970) gel or reversed-phase (C18) column using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by semi-preparative or preparative HPLC, typically on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile (B52724) and water). The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Quantitative Data

As of the current literature survey, specific quantitative data on the yield of this compound from its natural marine sources is not available. The yield of secondary metabolites from marine organisms can vary significantly based on geographical location, season, and other environmental factors.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not well-characterized, several related 6-bromoindole alkaloids from marine sources have demonstrated significant anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity

Certain 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have been shown to possess anti-inflammatory effects. These compounds can modulate the secretion of key cytokines in immune cells. For instance, some derivatives have been observed to reduce the secretion of the pro-inflammatory cytokine IL-12p40 while in some cases increasing the production of the anti-inflammatory cytokine IL-10 in dendritic cells[2][3]. This suggests a potential mechanism of action involving the regulation of T-helper cell differentiation, potentially skewing the immune response towards a less inflammatory Th2 phenotype.

anti_inflammatory_pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Helper Cell Antigen Antigen APC APC Antigen->APC Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation IL-12p40 IL-12p40 APC->IL-12p40 Secretes Th1_Cell Th1 Cell (Pro-inflammatory) Naive_T_Cell->Th1_Cell Differentiation IL-12p40->Th1_Cell Promotes Compound Methyl 2-(6-bromo-1H- indol-3-yl)acetate Compound->APC Inhibits IL-12p40 Secretion

Caption: Hypothetical anti-inflammatory signaling pathway.

Antibacterial Activity

Brominated indoles have been shown to exhibit antibacterial properties through various mechanisms. One proposed mechanism is the disruption of bacterial cell membranes. The presence of the bromine atom can increase the lipophilicity of the indole molecule, potentially facilitating its insertion into and disruption of the bacterial membrane integrity.

Another potential antibacterial mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Some brominated indole derivatives have been shown to be more potent QS inhibitors than their non-brominated counterparts[4]. By interfering with QS signaling, these compounds can attenuate bacterial virulence without directly killing the bacteria, which may reduce the likelihood of developing resistance.

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Screening Sponge Marine Sponge (Pseudosuberites hyalinus or Smenospongia sp.) Extraction Solvent Extraction (CH₂Cl₂:MeOH) Sponge->Extraction Fractionation Solvent Partitioning (Hexane, EtOAc, H₂O) Extraction->Fractionation Purification Chromatography (VLC, HPLC) Fractionation->Purification Compound Pure this compound Purification->Compound AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine profiling in immune cells) Compound->AntiInflammatory Antibacterial Antibacterial Assays (e.g., MIC, Quorum Sensing Inhibition) Compound->Antibacterial

Caption: Generalized experimental workflow.

Conclusion

This compound represents a promising marine natural product with potential therapeutic applications. While detailed isolation and quantitative data from its natural sources require further investigation, the established methodologies for related compounds provide a solid foundation for its procurement. The preliminary insights into the anti-inflammatory and antibacterial activities of the broader class of 6-bromoindole alkaloids underscore the importance of this compound as a lead for drug discovery. This technical guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this marine-derived molecule.

References

Unraveling the Potential Mechanism of Action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific biological activity and mechanism of action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate. The following guide is based on the established activities of structurally similar indole (B1671886) derivatives and provides a framework for potential mechanisms and experimental validation.

Introduction

This compound is a halogenated indole derivative, a class of compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. The presence of a bromine atom at the 6-position and a methyl acetate (B1210297) group at the 3-position of the indole ring are key structural features that likely influence its pharmacokinetic and pharmacodynamic properties. This technical guide consolidates the potential mechanisms of action of this compound based on the activities of related indole compounds, providing a roadmap for future research and drug development.

Potential Biological Activities and Mechanisms of Action

Based on the known biological effects of structurally related indole derivatives, this compound is hypothesized to exhibit anticancer and anti-inflammatory properties. The potential mechanisms underlying these activities are detailed below.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. The potential anticancer mechanisms of this compound are likely multifaceted and may involve the following pathways:

  • Inhibition of Tubulin Polymerization: A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4][5] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. The substitution pattern on the indole ring can influence the binding affinity to the colchicine-binding site on tubulin.

  • Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[6][7] Several indole derivatives have been identified as inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.[6][8][9]

  • Nuclear Receptor Modulation: Some indole compounds can act as ligands for nuclear receptors, such as the orphan nuclear receptors NR4A1 and NR4A2, or the estrogen receptor beta (ERβ).[10][11] By binding to these receptors, they can modulate the transcription of genes involved in cell growth, differentiation, and apoptosis.

  • Oxidative Stress Induction: Similar to Indole-3-acetic acid (IAA), this compound, in the presence of peroxidases, could be oxidized to cytotoxic species that generate reactive oxygen species (ROS).[12][13] Elevated ROS levels can induce cellular damage and trigger apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. The plausible anti-inflammatory mechanisms for this compound include:

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Indole-3-acetic acid has been shown to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[14][15][16]

  • Induction of Heme Oxygenase-1 (HO-1): HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by Indole-3-acetic acid contributes to its anti-inflammatory effects.[14][15][16][17]

  • Modulation of Cytokine Secretion: Certain 6-bromoindole (B116670) derivatives isolated from marine sponges have demonstrated anti-inflammatory activity by modulating the secretion of cytokines from immune cells, such as dendritic cells.[18][19][20] They have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 and, in some cases, increase the production of the anti-inflammatory cytokine IL-10.[18][19][20]

Data Presentation

Due to the absence of direct quantitative data for this compound, the following table summarizes the activities of related indole derivatives to provide a comparative context for potential efficacy.

Compound/Derivative Class Biological Activity Cell Line(s) IC50/EC50 (µM) Reference(s)
3-Formyl-2-phenylindolesInhibition of Tubulin PolymerizationMDA-MB-231, MCF-70.035 (antiproliferative)[3]
Indirubin Derivatives (E804)Src Kinase Inhibition (upstream of STAT3)-0.43[8]
Barettin (6-bromoindole derivative)Inhibition of IL-12p40 SecretionHuman Dendritic Cells21.0[19][20]
Barettin (6-bromoindole derivative)Inhibition of IL-10 SecretionHuman Dendritic Cells11.8[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the proposed mechanisms of action of this compound.

In Vitro Anticancer Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of the compound on tubulin polymerization.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

3. Western Blot Analysis for STAT3 Phosphorylation

  • Objective: To determine if the compound inhibits the activation of the STAT3 signaling pathway.

  • Methodology:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use appropriate secondary antibodies conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

In Vitro Anti-inflammatory Assays

1. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7) or dendritic cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound.

    • Collect the cell culture supernatants after 24 hours.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p40) in the supernatants using commercially available ELISA kits.

2. NF-κB Nuclear Translocation Assay (Immunofluorescence)

  • Objective: To visualize the effect of the compound on the nuclear translocation of NF-κB.

  • Methodology:

    • Grow macrophages on coverslips and pre-treat them with this compound.

    • Stimulate the cells with LPS for a short period (e.g., 30-60 minutes).

    • Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit.

    • Use a fluorescently labeled secondary antibody to detect the primary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Visualizations

G cluster_0 Potential Anticancer Mechanisms Indole This compound Tubulin Inhibition of Tubulin Polymerization Indole->Tubulin STAT3 Inhibition of STAT3 Signaling Indole->STAT3 NR Modulation of Nuclear Receptors Indole->NR ROS Induction of Oxidative Stress Indole->ROS Apoptosis Apoptosis Tubulin->Apoptosis STAT3->Apoptosis NR->Apoptosis ROS->Apoptosis

Caption: Potential anticancer signaling pathways of this compound.

G cluster_1 Potential Anti-inflammatory Mechanisms Indole This compound NFkB Inhibition of NF-κB Signaling Indole->NFkB HO1 Induction of HO-1 Indole->HO1 Cytokines Modulation of Cytokine Secretion Indole->Cytokines Inflammation Reduced Inflammation NFkB->Inflammation HO1->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory signaling pathways of this compound.

G cluster_2 Experimental Workflow: In Vitro Anticancer Screening Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Western_Blot Western Blot (p-STAT3) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Inhibition %) MTT_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Unraveling the Bioactive Potential of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a halogenated indole (B1671886) derivative identified as a natural product isolated from marine sponges, specifically Pseudosuberites hyalinus and Smenospongia sp.[1][2]. As a member of the vast class of marine indole alkaloids, this compound holds potential for diverse biological activities, given that related bromoindole structures have demonstrated a range of pharmacological effects. This technical guide aims to provide an in-depth overview of the known information regarding this compound and the broader context of the bioactivities associated with its structural class.

Note: To date, specific studies detailing the biological evaluation, quantitative data, and experimental protocols for this compound are not available in the public domain. Therefore, this guide will focus on the biological activities of structurally related 6-bromoindole (B116670) derivatives and other bioactive compounds isolated from its marine sources to infer its potential therapeutic applications.

Chemical Profile

Compound Name This compound
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Source Marine Sponges (Pseudosuberites hyalinus, Smenospongia sp.)[1][2]
Structure
Image of the chemical structure of this compound would be placed here.

Potential Biological Activities of Related 6-Bromoindole Derivatives

While data on the target compound is scarce, the 6-bromoindole scaffold is a recurring motif in a variety of bioactive marine natural products. Research on these related compounds provides a foundation for predicting the potential activities of this compound.

Anti-inflammatory Activity

Several 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have exhibited significant anti-inflammatory properties. These compounds were shown to modulate the secretion of cytokines, such as IL-12p40 and IL-10, from human dendritic cells, suggesting a potential role in regulating immune responses.

Antifungal Activity

A series of synthesized 3-acyl-6-bromoindole derivatives have demonstrated notable fungicidal potential against phytopathogenic fungi like Botrytis cinerea and Monilinia fructicola. This suggests that the 6-bromoindole core can be a valuable pharmacophore for the development of novel antifungal agents.

Antimicrobial and Antibiotic Enhancing Activity

6-bromoindole derivatives have also been investigated for their antibacterial properties. Some have shown intrinsic activity against Gram-positive bacteria, while others have demonstrated the ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. The proposed mechanism for some of these compounds involves the permeabilization and depolarization of the bacterial membrane.

Experimental Protocols for Evaluating Bioactivity of Indole Derivatives

The following are generalized experimental protocols commonly employed to assess the biological activities of indole-containing compounds. These methodologies could be adapted for the evaluation of this compound.

Workflow for Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Hit Identification Compound This compound Dissolution Dissolution in appropriate solvent (e.g., DMSO) Compound->Dissolution SerialDilution Serial Dilutions for Dose-Response Dissolution->SerialDilution Anticancer Cytotoxicity Assays (e.g., MTT, XTT) on cancer cell lines SerialDilution->Anticancer Antimicrobial MIC/MBC Determination against bacterial and fungal strains SerialDilution->Antimicrobial AntiInflammatory LPS-stimulated macrophage assays (e.g., measuring NO, cytokines) SerialDilution->AntiInflammatory IC50 IC50/EC50 Calculation Anticancer->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 StatisticalAnalysis Statistical Analysis IC50->StatisticalAnalysis LeadCompound Identification of Lead Compound StatisticalAnalysis->LeadCompound

References

An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)acetate: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) derivative first isolated from the marine sponge Pseudosuberites hyalinus. This document provides a comprehensive overview of its discovery, history, chemical properties, and biological activity. Detailed experimental protocols for its synthesis and bioassays are presented, along with a summary of its quantitative data. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Introduction

Marine invertebrates, particularly sponges, are a rich source of structurally diverse and biologically active secondary metabolites. Among these, indole alkaloids represent a significant class of compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. The halogenated indoles are of particular interest due to their unique chemical features and potent bioactivities. This technical guide focuses on this compound, a brominated indole derivative that has garnered interest for its auxin-like activity.

Discovery and History

This compound was first reported as a natural product in 1993 by a team of researchers led by Rasmussen. It was isolated from the marine sponge Pseudosuberites hyalinus, collected in Danish waters. The structure of the compound was elucidated through spectroscopic analysis. Subsequent studies by the same research group in 1995 investigated the biological activity of this and other related bromoindoles, revealing their function as plant growth regulators, specifically exhibiting auxin activity. These findings highlighted the potential for marine natural products to influence terrestrial biological systems.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
CAS Number 152213-63-3
Appearance Solid
Solubility Soluble in methanol, ethyl acetate (B1210297).
Purity >97% (commercially available)

Synthesis

While initially isolated from a natural source, chemical synthesis provides a more reliable and scalable supply of this compound for research purposes. A modern and efficient synthetic protocol is detailed below, adapted from a 2023 publication on related indole derivatives.

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from 6-bromoindole (B116670).

Step 1: N-Alkylation of 6-bromoindole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 1.5 equivalents) in dry dimethylformamide (DMF), add 6-bromoindole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add methyl bromoacetate (B1195939) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-(6-bromo-1H-indol-1-yl)acetate.

Step 2: Fischer Indole Synthesis to the 3-substituted indole

Note: The original isolation papers did not provide a total synthesis. A general Fischer indole synthesis approach for a related compound is provided for reference.

A more direct approach for the synthesis of the target compound involves the Fischer indole synthesis.

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent like ethanol (B145695) or acetic acid.

  • Add a slight molar excess of methyl 4,4-dimethoxybutanoate (1.1 equivalents).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Biological Activity: Auxin-like Effects

The primary biological activity reported for this compound is its ability to act as an auxin, a class of plant hormones that regulate various aspects of plant growth and development.

Quantitative Data

The auxin activity of this compound was compared to that of the endogenous plant auxin, indole-3-acetic acid (IAA).

CompoundRelative Auxin Activity (% of IAA)
Indole-3-acetic acid (IAA)100%
This compound Data not available in searched literature

Note: While the 1995 paper by Rasmussen et al. is cited as demonstrating auxin activity, the specific quantitative data comparing it to IAA was not available in the searched abstracts. The general finding was that brominated indoles from Pseudosuberites hyalinus exhibit auxin activity.

Experimental Protocol: Avena Coleoptile Bioassay for Auxin Activity

This is a classic bioassay used to determine auxin activity.

  • Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • When the coleoptiles are approximately 2-3 cm long, excise a 1 cm segment from the tip of each coleoptile.

  • Float these segments in a phosphate (B84403) buffer solution for 1-2 hours to deplete endogenous auxins.

  • Prepare a series of test solutions containing different concentrations of this compound and a control solution with only the buffer. A standard curve with known concentrations of IAA should also be prepared.

  • Place a set number of coleoptile segments (e.g., 10) into each test and control solution.

  • Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 18-24 hours.

  • After incubation, measure the final length of each coleoptile segment using a digital caliper or a microscope with a calibrated eyepiece.

  • Calculate the elongation of the coleoptile segments for each concentration and compare it to the elongation induced by IAA to determine the relative auxin activity.

Signaling Pathway

As an auxin-like molecule, this compound is presumed to interact with the auxin signaling pathway in plants. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Forms complex Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression & Growth Regulation Auxin_Responsive_Genes->Gene_Expression

Canonical Auxin Signaling Pathway

Conclusion

This compound is a fascinating marine natural product with demonstrated auxin-like activity. Its discovery from Pseudosuberites hyalinus has contributed to the understanding of the chemical diversity of marine organisms and their potential ecological roles. The synthetic routes now available for this compound will facilitate further research into its mechanism of action and potential applications in agriculture and plant biology. This technical guide provides a foundational resource for scientists interested in exploring the chemistry and biology of this and other related brominated indoles.

An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) derivative, first isolated from the marine sponge Pseudosuberites hyalinus.[1] As a member of the indole alkaloid family, a class of compounds known for a wide range of biological activities, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural properties, spectral data, and known synthesis protocols. Furthermore, it explores the potential biological activities and associated signaling pathways based on related brominated indole compounds, offering a foundation for future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [1]
CAS Number 152213-63-3
Appearance Not explicitly stated, but related synthesis suggests a solid.
Melting Point 110-112 °C[2]
Boiling Point 394.1 ± 27.0 °C (Predicted)
Solubility Highly soluble in DMSO.[3] Solubility in other organic solvents and water is not quantitatively reported.
Natural Source Marine sponge Pseudosuberites hyalinus.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons of the indole ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-H and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) is expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

An efficient, multi-step synthesis for this compound has been reported, achieving a 68% overall yield.[2] The final step of this synthesis is detailed below.

Reaction Scheme: (Precursor) → this compound

Materials:

  • Dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (precursor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium cyanide (NaCN)

  • Water

Procedure: [2]

  • A solution of dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (100 mg, 0.208 mmol) in DMSO (1 mL) is prepared.

  • To this solution, sodium cyanide (10.2 mg, 0.208 mmol) dissolved in water (0.2 mL) is added.

  • The reaction mixture is heated to 180 °C and stirred for 2 hours.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data necessary for the characterization of this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using a solid-state ATR accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and fragment ions.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of brominated indole alkaloids from marine sources has demonstrated a range of significant biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities.[1][4][5][6][7]

Cytotoxic and Anticancer Potential

Many marine-derived indole alkaloids exhibit cytotoxicity against various cancer cell lines.[4][8] The proposed mechanisms of action for some related brominated indoles include the induction of apoptosis and cell cycle arrest.[9] For instance, some halogenated isatins, which share a structural resemblance to the indole core, have been shown to inhibit the extracellular signal-regulated protein kinase (ERK) signaling pathway, which can suppress cell growth and induce apoptosis.[9]

Cytotoxicity_Pathway cluster_cell Cancer Cell Brominated_Indole Brominated Indole (e.g., this compound) ERK_Pathway ERK Signaling Pathway Brominated_Indole->ERK_Pathway Inhibition Cell_Growth Cell Growth and Proliferation ERK_Pathway->Cell_Growth Apoptosis Apoptosis ERK_Pathway->Apoptosis

Potential mechanism of cytotoxic activity of brominated indoles.
Anti-inflammatory Activity

Brominated indoles derived from marine mollusks have shown promising anti-inflammatory properties.[2] A proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.[2][10] Additionally, some brominated indoles have been found to inhibit the translocation of the nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[11]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kappaB_Activation NF-κB Activation and Nuclear Translocation Inflammatory_Stimulus->NF_kappaB_Activation Pro_inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NF_kappaB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Brominated_Indole Brominated Indole Brominated_Indole->NF_kappaB_Activation Inhibition

Inhibition of the NF-κB signaling pathway by brominated indoles.
Antimicrobial Activity

A number of brominated indole derivatives isolated from marine sponges have exhibited antimicrobial activity against various bacteria, including pathogenic strains like Staphylococcus aureus.[5][6][7] The precise mechanisms of their antibacterial action are still under investigation but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental_Workflow Compound This compound Synthesis Synthesis and Purification Compound->Synthesis Characterization Physicochemical and Spectroscopic Characterization Synthesis->Characterization Bioassays Biological Activity Screening (Cytotoxicity, Antimicrobial, etc.) Characterization->Bioassays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Bioassays->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

General workflow for the investigation of a novel compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable, and its structural similarity to other biologically active marine indole alkaloids suggests a high potential for cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a foundational understanding of its physicochemical characteristics and outlines a path for its further investigation. Future research should focus on the experimental validation of its predicted properties, a thorough evaluation of its biological activities, and elucidation of its specific molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this marine-derived natural product.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(6-bromo-1H-indol-3-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a natural product originally isolated from the marine sponge Pseudosuberites hyalinus[1][2]. As a member of the indole (B1671886) family, a well-established "privileged scaffold" in medicinal chemistry, this compound holds significant potential as a versatile building block for the synthesis of novel therapeutic agents[3][4][5]. The presence of a bromine atom at the 6-position of the indole ring offers a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for biological screening.

While specific biological activity data for this compound is limited in publicly available literature, the broader class of indole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[4][6][7][8]. This document provides an overview of the potential applications of this compound, drawing upon data from structurally related compounds, and offers detailed protocols for relevant in vitro assays to facilitate its investigation in a research setting.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNO₂Inferred
Molecular Weight268.11 g/mol Inferred
AppearanceSolid (typical for similar compounds)Inferred
SolubilitySoluble in organic solvents such as DMSO, DMF, and methanolInferred

Synthesis

An efficient route for the synthesis of this compound from methyl indolyl-3-acetate has been reported. The process involves the regioselective bromination at the C6-position by introducing electron-withdrawing groups at the N1 and C8 positions of the indole core, followed by deprotection.

Potential Therapeutic Applications

Based on the activities of related indole-containing compounds, this compound is a promising starting point for the development of novel therapeutics in several areas:

Anticancer Activity

Numerous indole derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. For instance, oxidized analogs of di(1H-indol-3-yl)methyl compounds have been shown to induce apoptosis in prostate cancer cells through a mechanism dependent on the orphan nuclear receptor 4A1 (NR4A1) and the unfolded protein response (UPR) signaling pathway[9].

Signaling Pathway: NR4A1-Dependent Apoptosis Induction

G Indole_Analog Indole Analog (e.g., DIM-Ph-4-CF3+ OMs-) NR4A1 NR4A1 (Orphan Nuclear Receptor) Indole_Analog->NR4A1 Binds to LBD UPR Unfolded Protein Response (UPR) Signaling NR4A1->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for certain indole analogs.

Anti-inflammatory Activity

The indole scaffold is present in well-known anti-inflammatory drugs like Indomethacin. Some indole analogs exert their effects by modulating key inflammatory pathways. For example, the synthetic indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to reduce inflammation in animal models by attenuating TNF-α and reducing oxidative stress, without inhibiting COX enzymes[7]. This suggests that novel indole compounds derived from this compound could possess unique anti-inflammatory mechanisms.

Antimicrobial Activity

The disruption of bacterial cell membranes and the inhibition of essential enzymatic processes are mechanisms by which some natural and synthetic compounds, including those with heterocyclic cores, exhibit antimicrobial effects[8][10]. The lipophilicity and structural features of this compound make it a candidate for derivatization into novel antibacterial or antifungal agents.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound and its derivatives. These protocols are based on standard assays used for evaluating related indole compounds.

Protocol 1: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Add_Compound Incubate_48h Incubate for 48-72 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for an in vitro anti-proliferative (MTT) assay.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells + LPS, and cells + compound without LPS.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Conclusion

This compound represents a valuable starting material for medicinal chemistry campaigns. Its indole core, substituted with a reactive bromine atom, provides a foundation for the synthesis of diverse compound libraries. While direct biological data for this specific molecule is not abundant, the well-documented activities of related indole derivatives in oncology and inflammation provide a strong rationale for its exploration as a precursor to novel therapeutic agents. The protocols outlined above offer a starting point for researchers to begin characterizing the biological potential of new compounds derived from this promising scaffold.

References

Application Notes and Protocols: Methyl 2-(6-bromo-1H-indol-3-yl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(6-bromo-1H-indol-3-yl)acetate as a key building block in organic synthesis. This indole (B1671886) derivative, a natural product isolated from the marine sponge Pseudosuberites hyalinus, serves as a valuable starting material for the synthesis of a variety of complex molecules with potential therapeutic applications.[1] The presence of a bromine atom on the indole ring at the C-6 position and a methyl acetate (B1210297) group at the C-3 position offers multiple sites for chemical modification, making it an attractive scaffold for drug discovery programs.

Data Presentation

The following table summarizes the key quantitative data for an efficient, three-step synthesis of this compound starting from methyl indolyl-3-acetate.[2]

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Protection of Indole NitrogenMethyl indolyl-3-acetateIntermediate 4 (N-protected)Electron withdrawing group introduction82
2Regioselective BrominationIntermediate 4Intermediate 5 (Brominated)8 equiv. of Bromine in CCl₄, aq. Na₂SO₃ wash86
3Deprotection and DecarbomethoxylationIntermediate 5This compound NaCN in DMSO97
Overall Three-Step Synthesis Methyl indolyl-3-acetate This compound -68

Applications in Organic Synthesis

This compound is a strategic precursor for the synthesis of various bioactive molecules, particularly those targeting key cellular processes implicated in cancer. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer agents.[3][4]

The C-6 bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This enables the synthesis of diverse libraries of compounds for high-throughput screening. The ester moiety at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to the alcohol for further derivatization. The indole nitrogen can also be functionalized with different substituents.

This versatility makes this compound a valuable starting point for the development of novel therapeutics, including but not limited to:

  • Anticancer Agents: As a precursor for the synthesis of tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site.[3][4]

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and this building block can be used to generate novel derivatives.

  • Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of activity against various pathogens.

Experimental Protocols

The following is a detailed protocol for the three-step synthesis of this compound from methyl indolyl-3-acetate, adapted from the literature.[2]

Step 1: Synthesis of N-protected Methyl Indolyl-3-acetate (Intermediate 4)

  • To a solution of methyl indolyl-3-acetate (1.0 eq) in a suitable aprotic solvent, add an appropriate electron-withdrawing protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) or a sulfonyl chloride) and a base (e.g., triethylamine (B128534) or DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-protected intermediate 4 (Yield: 82%).

Step 2: Regioselective Bromination (Intermediate 5)

  • Dissolve the N-protected intermediate 4 (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add bromine (8.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is fully converted, as indicated by TLC.

  • Quench the reaction by washing with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to remove excess bromine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product, intermediate 5, is typically used in the next step without further purification (Yield: 86%).

Step 3: Deprotection and Synthesis of this compound

  • Dissolve the crude brominated intermediate 5 (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium cyanide (NaCN) to the solution and heat the mixture.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound as a solid (Yield: 97%).

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its potential as a versatile building block for further chemical transformations.

Synthesis_Pathway cluster_synthesis Synthesis of the Building Block Start Methyl indolyl-3-acetate Step1 N-Protection (82% yield) Start->Step1 Intermediate4 Intermediate 4 Step1->Intermediate4 Step2 C-6 Bromination (86% yield) Intermediate4->Step2 Intermediate5 Intermediate 5 Step2->Intermediate5 Step3 Deprotection (97% yield) Intermediate5->Step3 Product This compound Step3->Product

Caption: Synthetic route to this compound.

Building_Block_Applications cluster_reactions Potential Synthetic Transformations BuildingBlock This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Stille) BuildingBlock->CrossCoupling HydrolysisAmidation Hydrolysis & Amide Coupling BuildingBlock->HydrolysisAmidation Reduction Ester Reduction BuildingBlock->Reduction NAlkylation N-Alkylation / N-Arylation BuildingBlock->NAlkylation Bioactive1 Bioactive Molecules CrossCoupling->Bioactive1 Diverse C-6 Substituted Indoles Bioactive2 Bioactive Molecules HydrolysisAmidation->Bioactive2 Amide Derivatives Bioactive3 Bioactive Molecules Reduction->Bioactive3 Indole-3-ethanol Derivatives Bioactive4 Bioactive Molecules NAlkylation->Bioactive4 N-Substituted Indoles

Caption: Synthetic utility of the building block.

References

Application Notes and Protocols: Methyl 2-(6-bromo-1H-indol-3-yl)acetate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a marine-derived natural product isolated from Pseudosuberites hyalinus.[1][2] While direct experimental data on the anti-inflammatory properties of this specific compound is limited in publicly available literature, the broader class of brominated indoles has demonstrated significant potential as anti-inflammatory agents. This document provides an overview of the anti-inflammatory activity of closely related brominated indoles, detailed experimental protocols for assessing such activity, and visualizations of relevant biological pathways and experimental workflows. The data presented herein, primarily on 6-bromoindole (B116670) and 6-bromoisatin (B21408) from the marine mollusc Dicathais orbita, serves as a valuable reference for initiating research into the anti-inflammatory potential of this compound.

Potential Anti-inflammatory Mechanisms of Brominated Indoles

Studies on brominated indoles suggest a multi-faceted approach to inflammation modulation. The primary mechanisms appear to involve the inhibition of key inflammatory mediators and signaling pathways.[3][4] A significant mode of action is the suppression of the nuclear factor kappa B (NFκB) signaling pathway.[3][4] NFκB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NFκB translocation to the nucleus, brominated indoles can effectively downregulate the inflammatory cascade.[3][4]

Furthermore, computational studies suggest that brominated indoles may act as selective inhibitors of COX-2.[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

Data on Related Brominated Indoles

The following tables summarize the in vitro anti-inflammatory activity of 6-bromoindole and 6-bromoisatin, compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 for NO Inhibition (μg/mL)IC50 for TNF-α Inhibition (μg/mL)
6-Bromoindole> 50> 50
6-BromoisatinNot ReportedNot Reported
Dicathais orbita Hypobranchial Gland Extract30.843.03

Source:[4]

Table 2: Inhibition of Prostaglandin (B15479496) E2 (PGE2) in Calcium Ionophore-Stimulated 3T3 CCL-92 Fibroblasts

CompoundIC50 for PGE2 Inhibition (μg/mL)
6-BromoindoleNot Reported
6-BromoisatinNot Reported
Dicathais orbita Hypobranchial Gland Extract34.24

Source:[4]

Table 3: Inhibition of NFκB Translocation in LPS-Stimulated RAW264.7 Macrophages

Compound (at 40 µg/mL)Inhibition of NFκB Translocation (%)
6-Bromoindole60.7
6-Bromoisatin63.7
Dicathais orbita Hypobranchial Gland Extract48.2

Source:[3][4]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of compounds like this compound, based on methodologies reported for related brominated indoles.[3][4]

Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Protocol 2: TNF-α and PGE2 Inhibition Assays

Objective: To measure the inhibition of pro-inflammatory cytokine TNF-α and prostaglandin E2 (PGE2) production.

Materials:

  • For TNF-α: RAW264.7 macrophages and assay setup as in Protocol 1.

  • For PGE2: 3T3 CCL-92 fibroblast cell line and appropriate culture medium.

  • Calcium Ionophore (for PGE2 assay stimulation).

  • Commercially available ELISA kits for mouse TNF-α and PGE2.

Procedure:

  • Cell Culture and Treatment: Follow the cell culture and treatment steps as described in Protocol 1 for the respective cell lines. For the PGE2 assay, stimulate the 3T3 cells with a calcium ionophore.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α or PGE2 according to the manufacturer's instructions provided with the kit.

  • Data Analysis: Quantify the concentration of TNF-α or PGE2 in the samples based on the standard curve. Calculate the percentage of inhibition and the IC50 values.

Protocol 3: NFκB Translocation Assay

Objective: To assess the effect of the test compound on the translocation of the NFκB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW264.7 macrophage cell line.

  • Cell culture reagents as in Protocol 1.

  • LPS.

  • Test compound.

  • Immunofluorescence staining reagents:

    • Primary antibody against NFκB p65 subunit.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture on Coverslips: Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., bovine serum albumin).

    • Incubate with the primary anti-NFκB p65 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of NFκB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

Visualizations

Signaling Pathways

Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Brominated_Indole Brominated Indole (e.g., this compound) Brominated_Indole->IKK Inhibits Brominated_Indole->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway of brominated indoles.

Experimental Workflow

Experimental Workflow cluster_workflow In Vitro Anti-inflammatory Screening Workflow start Test Compound (this compound) cell_culture Cell Culture (e.g., RAW264.7 Macrophages) start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Nitric Oxide (NO) Inhibition Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine (TNF-α) Inhibition Assay (ELISA) treatment->cytokine_assay pge2_assay PGE2 Inhibition Assay (ELISA) treatment->pge2_assay nfkb_assay NFκB Translocation Assay (Immunofluorescence) treatment->nfkb_assay data_analysis Data Analysis (IC50 Determination) no_assay->data_analysis cytokine_assay->data_analysis pge2_assay->data_analysis nfkb_assay->data_analysis end Lead Candidate Identification data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols: Utilizing "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Indole (B1671886) derivatives have emerged as a promising class of compounds due to their wide range of biological activities, including potent antibacterial effects against various pathogens. The specific compound, Methyl 2-(6-bromo-1H-indol-3-yl)acetate , represents a strategic starting point for antibacterial drug discovery. This molecule combines the privileged indole core with a bromine substituent, a halogenation known to enhance antimicrobial potency, and a methyl acetate (B1210297) group at the 3-position, which is a common feature in bioactive indole compounds.

These application notes provide a comprehensive overview of the potential of "this compound" as a scaffold for antibacterial drug discovery, supported by data from structurally related compounds. Detailed protocols for the synthesis, characterization, and antimicrobial evaluation of this compound and its derivatives are presented to guide researchers in this field.

Potential Applications in Antibacterial Drug Discovery

"this compound" can serve as a versatile platform for the development of new antibacterial agents through several approaches:

  • Lead Compound for Optimization: The inherent (though yet to be quantified) antibacterial activity of the core molecule can be enhanced through medicinal chemistry efforts. Modifications at the N1 position of the indole ring, hydrolysis of the ester to the corresponding carboxylic acid, or amidation can lead to derivatives with improved potency and pharmacological properties.

  • Scaffold for Fragment-Based Drug Design: The bromo-indole core can be used as a foundational fragment for building more complex molecules with high affinity for bacterial targets.

  • Tool for Probing Bacterial Signaling Pathways: As indole itself is a bacterial signaling molecule, this derivative can be used to study and modulate bacterial communication and virulence.

Quantitative Data Summary of Related Indole Derivatives

While specific antibacterial data for "this compound" is not yet published, the following tables summarize the activity of structurally similar bromo-indole and indole-3-acetic acid derivatives, providing a strong rationale for its investigation.

Table 1: Antibacterial Activity of Bromo-Indole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indole Trimer from 5-bromoindoleBacillus anthracis1.6[1]
Staphylococcus aureus6.3[1]
Indole Trimer from 6-chloroindoleBacillus anthracis1.56[1]
Staphylococcus aureus3.1[1]
5-Bromoindole-3-carboxamido-polyamineStaphylococcus aureus12.5[2]
2-(5-Bromo-1H-indol-3-yl) derivativesStaphylococcus aureus (MRSA)< 1[3]
Candida albicans3.9[3]

Table 2: Antibacterial Activity of Indole-3-Acetate and Related Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Schiff base triazoles from Indole-3-acetic acid (5e)Pseudomonas aeruginosa3.12[4]
Schiff base triazoles from Indole-3-acetic acid (5f)Klebsiella pneumoniae3.12[4]
Synthetic Indole Derivative (SMJ-2)Staphylococcus aureus (MRSA)2[5]

Proposed Signaling Pathways and Mechanisms of Action

Based on studies of related indole compounds, "this compound" and its derivatives may exert their antibacterial effects through one or more of the following mechanisms:

  • Disruption of Bacterial Cell Membrane Potential: Indole and its derivatives can act as proton ionophores, dissipating the proton motive force across the bacterial cytoplasmic membrane. This depolarization inhibits essential cellular processes and can lead to cell death.

  • Inhibition of Cell Division: A key consequence of membrane depolarization is the inhibition of the formation of the FtsZ ring, a critical component of the bacterial cell division machinery. This leads to filamentation and ultimately prevents bacterial proliferation.

  • Inhibition of Respiratory Metabolism: Certain synthetic indole derivatives have been shown to inhibit bacterial respiratory metabolism. This can lead to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS), causing oxidative damage and cell death.[6][7]

  • Quorum Sensing Inhibition: Bromo-indoles can interfere with bacterial quorum sensing, the cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting these pathways, the compounds can attenuate bacterial pathogenicity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antibacterial Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization start This compound synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination Test Compound gram_pos Gram-positive panel (e.g., S. aureus) mic_determination->gram_pos gram_neg Gram-negative panel (e.g., E. coli) mic_determination->gram_neg time_kill Time-Kill Kinetics mic_determination->time_kill Active Compounds membrane_potential Membrane Potential Assay time_kill->membrane_potential cell_division Cell Division Analysis (Microscopy) membrane_potential->cell_division sar Structure-Activity Relationship (SAR) cell_division->sar Data for SAR admet In vitro ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

Caption: Experimental workflow for antibacterial drug discovery starting from the target compound.

cell_division_inhibition compound Indole Derivative membrane Bacterial Cytoplasmic Membrane compound->membrane Targets depolarization Membrane Depolarization (Proton Ionophore Activity) membrane->depolarization Leads to mincd MinCD Oscillation Deactivated depolarization->mincd ftsz FtsZ Ring Formation Blocked mincd->ftsz Prevents inhibition Inhibition of Cell Division ftsz->inhibition

Caption: Proposed mechanism of indole-mediated inhibition of bacterial cell division.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the esterification of indole-3-acetic acids.

Materials:

  • 6-Bromo-1H-indole-3-acetic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-Bromo-1H-indole-3-acetic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the last dilution well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Membrane Potential Assay

This protocol uses a membrane potential-sensitive dye to assess membrane depolarization.

Materials:

  • Bacterial suspension (prepared as in Protocol 2)

  • Phosphate-buffered saline (PBS)

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) dye

  • Test compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a final OD₆₀₀ of 0.1.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow for dye uptake and quenching.

  • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.

  • Monitor the change in fluorescence over time using a fluorometer (Excitation: ~622 nm, Emission: ~670 nm).

  • An increase in fluorescence indicates membrane depolarization, as the dye is released from the depolarized membrane, leading to dequenching.

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a natural product derived from marine sources, specifically isolated from Pseudosuberites hyalinus.[1][2] The indole (B1671886) scaffold is a prominent feature in many biologically active compounds, and the introduction of a bromine atom can significantly modulate a molecule's physicochemical properties and biological activity.[3] While specific biological data for this compound is limited in publicly available literature, marine-derived indole alkaloids, in general, are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound to explore its potential therapeutic applications. The protocols detailed herein are designed to assess the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this compound in relevant cell lines.

Potential Therapeutic Applications

Based on the activities of structurally related bromo-indole and marine-derived indole compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.[5] Mechanisms of action for related compounds include the induction of apoptosis and cell cycle arrest.[6][7]

  • Anti-inflammatory Activity: Indole derivatives have been explored for their anti-inflammatory properties.[5][8]

  • Neuroprotective Activity: Certain indole compounds have shown potential as neuroprotective agents.[9]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to illustrate how experimental results can be structured. These tables should be populated with actual experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical CancerData to be determined
HCT116Colon CarcinomaData to be determined

Table 2: Apoptosis Induction in A549 Cells by this compound (Hypothetical Data)

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.6 ± 3.415.1 ± 1.89.3 ± 1.2
This compound2548.9 ± 4.230.7 ± 2.920.4 ± 2.5
This compound5022.1 ± 3.845.3 ± 3.532.6 ± 3.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)

TreatmentConcentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Vehicle Control (DMSO)-25.4 ± 3.115.8 ± 2.2
LPS (1 µg/mL)-1250.7 ± 89.5980.4 ± 75.1
LPS + Compound11025.3 ± 75.4750.2 ± 60.3
LPS + Compound10650.1 ± 50.2420.7 ± 35.8
LPS + Compound50275.9 ± 25.8180.5 ± 19.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active metabolism can reduce MTT to a purple formazan (B1609692) product.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest the cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Workflow: Apoptosis Assay start Seed and treat cells harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase.

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, which can be measured by flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 70% Ethanol (B145695) (ice-cold)

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Potential Signaling Pathways for Investigation

Indole derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. Further investigation into the mechanism of action of this compound could involve examining its effects on pathways such as PI3K/Akt/mTOR and MAPK.

G cluster_pathway Potential Signaling Pathways Modulated by Indole Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Key signaling pathways in cancer cell proliferation and survival.

Conclusion

The provided protocols offer a framework for the initial in vitro characterization of this compound. Based on the known activities of related indole compounds, this marine-derived natural product holds potential for further investigation as an anticancer, anti-inflammatory, or neuroprotective agent. The successful application of these cell-based assays will be crucial in elucidating its biological functions and therapeutic potential.

References

Application Notes and Protocols: Methyl 2-(6-bromo-1H-indol-3-yl)acetate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a natural product isolated from marine organisms, such as the sponges Pseudosuberites hyalinus and Smenospongia sp. The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The presence of a bromine atom at the 6-position can significantly modulate the electronic properties of the indole ring, often enhancing its biological efficacy.

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader classes of 6-bromoindole (B116670) and indole-3-acetate (B1200044) derivatives have demonstrated significant potential as inhibitors of various enzymes. These include kinases, metabolic enzymes, and enzymes crucial for microbial survival. This document provides a summary of the known activities of related compounds and offers detailed protocols for investigating the potential of this compound as an enzyme inhibitor.

Potential Therapeutic Applications Based on Related Compounds

Derivatives of 6-bromoindole and indole-3-acetate have been implicated in several therapeutic areas, suggesting promising avenues of research for this compound:

  • Anticancer: Many bromoindole derivatives act as kinase inhibitors, targeting signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[1]

  • Antifungal: 6-bromoindole derivatives have shown potent antifungal activity, potentially through the inhibition of key enzymes like succinate (B1194679) dehydrogenase (SDH) and catalase.[2]

  • Antidiabetic: Indole-3-acetamide derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism.[3] Other indole acetic acid derivatives have shown potential as aldose reductase inhibitors.[4]

  • Antibacterial: Certain 6-bromoindole compounds are known to inhibit bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide (B99878) production and bacterial defense against antibiotics.[5]

Quantitative Data for Related Indole Derivatives

The following tables summarize the inhibitory activities of compounds structurally related to this compound. This data provides a rationale for screening the target compound against these or similar enzymes.

Table 1: α-Amylase Inhibition by Indole-3-acetamide Derivatives [3]

Compound (Indole-3-acetamide derivative)IC₅₀ (µM)
2-(1H-indol-3-yl)-N-phenylacetamide1.09 ± 0.11
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide1.15 ± 0.05
N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide1.21 ± 0.09
N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide1.32 ± 0.04
N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide1.45 ± 0.02

Table 2: Antifungal Activity of 6-Bromoindole Derivatives [2]

CompoundTarget OrganismActivityEC₅₀ (µg/mL)
6-bromoindoleBotrytis cinereaMycelial Growth Inhibition11.62
6-bromoindoleMonilinia fructicolaMycelial Growth Inhibition18.84
3-acetyl-6-bromoindoleBotrytis cinereaSpore Germination Inhibition100% inhibition
3-acetyl-6-bromoindoleMonilinia fructicolaSpore Germination Inhibition96% inhibition

Experimental Protocols

The following are detailed protocols for assays in which related indole derivatives have shown activity. These can be adapted to evaluate this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the ability of a test compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase by the test compound results in a decreased signal. The signal can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration close to the Kₘ for the specific kinase)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Reaction Setup:

    • To each well of the plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate to the wells.

    • Include controls: "no inhibitor" (DMSO vehicle) and "positive control inhibitor".

  • Initiation and Incubation: Initiate the reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro α-Amylase Inhibition Assay[3]

Principle: This assay measures the activity of α-amylase, which hydrolyzes starch to smaller sugars. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch. A decrease in this color indicates higher enzyme activity, while an inhibitor will preserve the color.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Iodine-Potassium Iodide (I₂/KI) solution (e.g., 0.02% I₂ and 0.2% KI)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in phosphate buffer.

  • Reaction Setup:

    • Add 25 µL of the test compound solution to the wells of a 96-well plate.

    • Add 25 µL of α-amylase solution (in buffer) to each well.

    • Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add 25 µL of the starch solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 1 M HCl.

  • Color Development: Add 100 µL of the I₂/KI solution to each well.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against compound concentration.

Protocol 3: Antifungal Susceptibility Testing (Mycelial Growth Inhibition)[2]

Principle: This method evaluates the ability of a compound to inhibit the vegetative growth of a fungus on a solid medium.

Materials:

  • Fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (dissolved in a suitable solvent like DMSO or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test compound to the molten PDA at various final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent only.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 22-25°C) in the dark.

  • Measurement: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) from the dose-response curve.

Visualizations

G General Workflow for Screening this compound cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization Compound This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions PrimaryAssay Primary Enzyme Assay (e.g., Kinase Panel) Dilutions->PrimaryAssay Test Compound HitIdent Identify 'Hits' (Significant Inhibition) PrimaryAssay->HitIdent DoseResponse Dose-Response Curve & IC50 Determination HitIdent->DoseResponse Selectivity Selectivity Assays (vs. Related Enzymes) DoseResponse->Selectivity MoA Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->MoA

Caption: General workflow for screening the enzyme inhibitory activity of the compound.

G Potential Inhibition of the MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by bromoindole derivatives.

G Logical Relationship of Compound to Potential Activities cluster_scaffold Chemical Scaffolds cluster_activity Potential Biological Activities Compound This compound Bromoindole 6-Bromoindole Compound->Bromoindole IndoleAcetate Indole-3-Acetate Compound->IndoleAcetate Kinase Kinase Inhibition Bromoindole->Kinase Antifungal Antifungal Bromoindole->Antifungal Metabolic Metabolic Enzyme Inhibition (e.g., a-Amylase) IndoleAcetate->Metabolic

Caption: Relationship between the compound's scaffolds and its potential biological activities.

Conclusion

This compound represents a promising, yet underexplored, natural product for enzyme inhibition studies. Based on the significant biological activities of related 6-bromoindole and indole-3-acetate derivatives, there is a strong rationale for investigating its potential as an inhibitor of kinases, metabolic enzymes, and microbial enzymes. The protocols and data presented in this document provide a solid foundation for researchers to initiate such investigations and to explore the therapeutic potential of this marine natural product.

References

Application Note and Protocol: N-alkylation of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds and natural products. The protocol is based on established methods for the N-alkylation of indole (B1671886) derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its N-alkylation provides a straightforward method for structural diversification, which can significantly impact biological activity. This compound is a valuable building block, and its N-functionalization opens avenues for the synthesis of novel therapeutic agents. The protocol described herein utilizes a classic and robust approach involving deprotonation of the indole nitrogen followed by reaction with an alkylating agent.

Reaction Principle

The N-alkylation of indoles proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic N-H of the indole ring, forming a nucleophilic indole anion. This anion then attacks an electrophilic alkylating agent in an SN2 reaction to form the N-alkylated product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions, such as C3-alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. The specific alkylating agent and reaction conditions may be varied to achieve the desired N-substituted product.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., THF, DMSO)[1]

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Potassium hydroxide (B78521) (KOH))[1][2]

  • Alkylating agent (e.g., Alkyl halide such as methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (brine)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases (if using NaH).

  • Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.[1] In some cases, heating may be required to drive the reaction to completion, for instance, at temperatures ranging from 80°C to 100°C.[1]

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of indole derivatives, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent DMFAcetonitrileDMSO
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °CRoom Temperature
Reaction Time 2-6 hours6-12 hours4-8 hours
Typical Yield Good to ExcellentModerate to GoodGood

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DMF B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Stir for 30 min C->D E Add Alkylating Agent D->E F Warm to RT and Stir (2-12h) E->F G Monitor by TLC F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash with Water and Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Obtain Pure Product M->N

N-alkylation experimental workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the indole anion.[1]

  • C3-Alkylation: The formation of the C3-alkylated isomer can be a competing side reaction. Running the reaction at lower temperatures and using a less polar solvent may favor N-alkylation.

  • Deactivated Substrates: The bromo-substituent on the indole ring is electron-withdrawing and can decrease the nucleophilicity of the nitrogen atom. More forcing conditions, such as a stronger base or higher temperature, may be necessary.[1]

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.

  • Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (PPE).

  • DMF is a skin and eye irritant. Use in a well-ventilated area.

By following this detailed protocol, researchers can successfully perform the N-alkylation of this compound to generate a variety of derivatives for further investigation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions to improve reaction yield and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Ineffective Hydrazone Formation: The initial condensation between 4-bromophenylhydrazine and the carbonyl compound (e.g., methyl 4,4-dimethoxybutanoate or methyl levulinate) may be incomplete. 2. Inappropriate Acid Catalyst: The electron-withdrawing nature of the bromine substituent on the phenylhydrazine (B124118) ring deactivates it towards the acid-catalyzed cyclization, requiring a stronger acid catalyst.[1][2] 3. Unfavorable Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, but excessive heat can lead to decomposition.1. Ensure anhydrous reaction conditions and consider a slight molar excess of the carbonyl compound. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. 2. Screen different Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can sometimes be more effective for deactivated systems.[1][3] 3. Gradually increase the reaction temperature while monitoring the progress by TLC. A temperature range of 80-110 °C is a typical starting point for Fischer indole (B1671886) syntheses.[2]
Formation of Multiple Products/Isomers 1. Side Reactions: The acidic conditions can promote side reactions such as dimerization or polymerization of the starting materials or the product.[4] 2. Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.1. Use the minimum effective concentration of the acid catalyst. Consider a stepwise procedure where the hydrazone is formed first under milder conditions before adding the strong acid for cyclization. 2. Ensure sufficient reaction time and temperature for the cyclization step. Monitor by TLC for the disappearance of intermediates.
Difficult Purification 1. Co-elution of Impurities: The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging. 2. Product Instability on Silica (B1680970) Gel: Indole compounds can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or decomposition on the column.1. Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) mixed in the eluent. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of 4-bromophenylhydrazine (or its hydrochloride salt) with a suitable four-carbon carbonyl compound, such as methyl 4,4-dimethoxybutanoate or methyl levulinate, to form the indole ring, followed by esterification if the acid is formed initially.

Q2: Why is the yield of my Fischer indole synthesis for this compound consistently low?

A2: The 6-bromo substituent is an electron-withdrawing group, which deactivates the phenylhydrazine ring. This makes the key[5][5]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, often resulting in lower yields compared to syntheses with electron-donating groups.[6] Optimization of the acid catalyst and reaction temperature is crucial.

Q3: Can I use a different method if the Fischer indole synthesis fails?

A3: Yes, an alternative route involves the regioselective bromination of methyl 2-(1H-indol-3-yl)acetate at the C-6 position. This would typically involve protecting the indole nitrogen, followed by bromination and deprotection.

Q4: What are the typical conditions for purifying this compound?

A4: Purification is commonly achieved by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).[7] The pure fractions can then be combined and the solvent evaporated to yield the final product.

Q5: What are the key spectroscopic features to confirm the identity of this compound?

A5: In the ¹H NMR spectrum, you should expect to see signals for the indole NH, aromatic protons (with splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring), a singlet for the methylene (B1212753) group adjacent to the indole ring, and a singlet for the methyl ester protons. The ¹³C NMR will show characteristic peaks for the indole ring carbons, the carbonyl of the ester, the methylene carbon, and the methyl ester carbon. Mass spectrometry should show the molecular ion peak corresponding to the formula C₁₁H₁₀BrNO₂.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from 4-bromophenylhydrazine hydrochloride and methyl 4,4-dimethoxybutanoate.

Materials:

  • 4-bromophenylhydrazine hydrochloride

  • Methyl 4,4-dimethoxybutanoate

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and methyl 4,4-dimethoxybutanoate (1.1 eq).

  • Acid Addition: Carefully add polyphosphoric acid (or methanesulfonic acid) to the mixture with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Esterification of 6-bromo-1H-indole-3-acetic acid

This protocol is an alternative final step if 6-bromo-1H-indole-3-acetic acid is synthesized or available.

Materials:

  • 6-bromo-1H-indole-3-acetic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 6-bromo-1H-indole-3-acetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (steps 4-8).

Visualizations

Synthesis_Workflow cluster_fischer Fischer Indole Synthesis cluster_esterification Esterification Route cluster_purification Purification 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Formation Hydrazone Intermediate 4-Bromophenylhydrazine->Hydrazone Formation Carbonyl Compound Methyl 4,4-dimethoxybutanoate Carbonyl Compound->Hydrazone Formation Cyclization Acid-Catalyzed Cyclization (PPA) Hydrazone Formation->Cyclization Crude Product A Crude Product Cyclization->Crude Product A Purification Step Column Chromatography Crude Product A->Purification Step Work-up & Extraction Indole Acid 6-Bromo-1H-indole-3-acetic acid Esterification Acid-Catalyzed Esterification (H₂SO₄) Indole Acid->Esterification Methanol Methanol Methanol->Esterification Crude Product B Crude Product Esterification->Crude Product B Crude Product B->Purification Step Work-up & Extraction Final Product This compound Purification Step->Final Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Hydrazone Check Hydrazone Formation (TLC) Start->Check_Hydrazone Optimize_Catalyst Optimize Acid Catalyst (Stronger Acid/Lewis Acid) Check_Hydrazone->Optimize_Catalyst Incomplete Optimize_Temp Optimize Temperature Check_Hydrazone->Optimize_Temp Complete Optimize_Catalyst->Optimize_Temp Check_Side_Products Analyze for Side Products (TLC, NMR) Optimize_Temp->Check_Side_Products Adjust_Stoichiometry Adjust Reagent Stoichiometry Check_Side_Products->Adjust_Stoichiometry Present Purification_Issue Difficulty in Purification? Check_Side_Products->Purification_Issue Absent Adjust_Stoichiometry->Check_Side_Products Optimize_Chroma Optimize Chromatography (Solvent, Additives) Purification_Issue->Optimize_Chroma Yes Success Improved Yield Purification_Issue->Success No Optimize_Chroma->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound and related indole (B1671886) derivatives.

Problem 1: Low or No Yield After Purification

  • Potential Cause: The compound may be lost during extraction or chromatography due to its polarity or instability. Indole derivatives can also be sensitive to acidic conditions.

  • Recommended Solutions:

    • Extraction: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like ethyl acetate (B1210297). Back-extraction of the aqueous phase can help recover any dissolved product.

    • Column Chromatography: If using silica (B1680970) gel, which is acidic, consider deactivating it with a base like triethylamine (B128534) before use, or opt for a different stationary phase such as alumina (B75360).[1] A 2D TLC can be performed to check for compound stability on silica gel.[1]

    • Solvent Polarity: Use a solvent system with appropriate polarity for elution. If the compound is not eluting, a gradual increase in solvent polarity (gradient elution) may be necessary.[1] A flush with a more polar solvent like 5-10% methanol (B129727) in dichloromethane (B109758) can be used to recover highly polar compounds.[1]

Problem 2: Product "Oils Out" During Recrystallization

  • Potential Cause: This phenomenon occurs when the compound comes out of solution above its melting point, often due to an unsuitable solvent or rapid cooling.

  • Recommended Solutions:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Experiment with different solvents or solvent mixtures. For indole derivatives, mixtures like hexane/ethyl acetate or methanol/water are common.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages the formation of oils or small, impure crystals.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[2][3]

Problem 3: Persistent Impurities Observed by TLC or HPLC

  • Potential Cause: Impurities may have similar polarity to the target compound, making separation difficult. The chosen analytical method may also lack sufficient resolution.

  • Recommended Solutions:

    • Optimize Column Chromatography:

      • Mobile Phase: Adjust the solvent system's polarity. A less polar eluent can improve the separation of closely running spots.[2]

      • Stationary Phase: If silica gel is ineffective, consider using alumina or a C18 reversed-phase silica for more polar compounds.[2]

    • Optimize HPLC Separation:

      • Mobile Phase pH: For basic compounds like indoles, lowering the mobile phase pH to 2-3 can reduce peak tailing caused by interactions with residual silanol (B1196071) groups on the stationary phase.[4]

      • Solvent Gradient: A shallower gradient during elution can enhance the resolution of closely eluting peaks.[4]

      • Column Temperature: Adjusting the column temperature can alter selectivity and improve separation.[4]

Problem 4: Purified Compound is Colored

  • Potential Cause: Color in the final product often indicates the presence of trace impurities or oxidation byproducts. Indoles are susceptible to air oxidation.[2]

  • Recommended Solutions:

    • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[2]

    • Use Fresh Solvents: Peroxides in aged solvents can promote oxidation. Always use fresh or distilled solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common methods are column chromatography and recrystallization. Column chromatography using silica gel is widely employed to separate the target compound from reaction byproducts.[5] Recrystallization is then often used to obtain a highly pure crystalline solid.[5]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the target compound ideally between 0.2 and 0.4. For indole derivatives like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[5][6] The ratio is optimized based on TLC analysis.

Q3: My compound is not visible on the TLC plate under UV light. How can I visualize it?

A3: While most indole derivatives are UV-active, if your compound is not, you can use chemical stains.[1]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

  • Potassium Permanganate (KMnO₄): This is a general stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[1]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[1]

Q4: What are the expected spectroscopic data for pure this compound?

Technique Expected Observations
¹H NMR Peaks corresponding to the indole N-H proton (broad singlet, ~8.1 ppm), aromatic protons on the indole ring, the methylene (B1212753) protons of the acetate group, and the methyl protons of the ester.
¹³C NMR Signals for the carbonyl carbon of the ester (~172 ppm), carbons of the indole ring, the methylene carbon, and the methyl carbon of the ester.
IR Characteristic absorptions for the N-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1735 cm⁻¹), and C=C stretches of the aromatic ring.
Mass Spec The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₀BrNO₂).

Q5: How should I store the purified this compound?

A5: For long-term storage, it is recommended to keep the compound at -20°C or -80°C to minimize degradation.[7] It should be stored in a tightly sealed container, protected from light and moisture.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble samples, use the dry loading method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions pure_product Pure Product recrystallization->pure_product hplc_analysis HPLC Analysis nmr_spectroscopy NMR Spectroscopy pure_product->hplc_analysis pure_product->nmr_spectroscopy

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out impurities Persistent Impurities start->impurities optimize_extraction Optimize Extraction low_yield->optimize_extraction change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase slow_cooling Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent impurities->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase impurities->optimize_mobile_phase

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for optimizing the reaction conditions for "Methyl 2-(6-bromo-1H-indol-3-yl)acetate".

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to prepare this compound?

A1: There are two primary strategies for synthesizing the target molecule:

  • Fischer Indole (B1671886) Synthesis: This is a robust method that constructs the indole ring system from appropriate precursors. The reaction typically involves condensing (4-bromophenyl)hydrazine (B1265515) with a keto-ester like methyl 4,4-dimethoxybutanoate or methyl levulinate in the presence of a strong acid catalyst.[1] This approach builds the core structure with the desired substitution pattern from the start.

  • Regioselective Bromination of a Precursor: This strategy involves starting with readily available Methyl 2-(1H-indol-3-yl)acetate and selectively introducing a bromine atom at the C-6 position. This is a multi-step process requiring protection of the indole nitrogen to control the regioselectivity of the bromination, followed by deprotection.[2]

Q2: Why is the direct alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) not a suitable method?

A2: Direct alkylation of the 6-bromoindole anion (formed by deprotonation with a base like NaH) with an electrophile like methyl bromoacetate predominantly occurs on the indole nitrogen (N-1 position) rather than on the carbon at the C-3 position.[3] This leads to the formation of the isomeric product, Methyl 2-(6-bromo-1H-indol-1 -yl)acetate, not the desired C-3 substituted product.

Q3: What are the critical parameters to control during the Fischer Indole Synthesis for this compound?

A3: The success of the Fischer Indole Synthesis hinges on several key factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) are crucial for the cyclization step.[1][4]

  • Temperature: The reaction often requires elevated temperatures (reflux) to proceed efficiently. However, excessively high temperatures can lead to decomposition and tar formation.[1][4]

  • Anhydrous Conditions: Moisture can interfere with the initial formation of the hydrazone intermediate, reducing the overall yield.[4]

  • Reaction Time: The reaction progress should be monitored carefully using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, typically ranging from 2 to 6 hours.[1]

Q4: How is the regioselective C-6 bromination of Methyl 2-(1H-indol-3-yl)acetate achieved?

A4: To achieve selective bromination at the C-6 position, a protection-bromination-deprotection strategy is employed. The indole nitrogen is first protected with an electron-withdrawing group (e.g., as a carbamate) to deactivate the ring. This directs the electrophilic bromination to the C-6 position. Following bromination, the protecting group is removed to yield the final product.[2]

Q5: What analytical techniques are recommended for confirming the structure and purity of the final product?

A5: Standard spectroscopic methods are used for characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the position of the bromo and methyl acetate (B1210297) substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides fragmentation patterns that support the proposed structure.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[2][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield (Fischer Indole Synthesis) 1. Inefficient Hydrazone Formation: The initial condensation between the hydrazine (B178648) and the keto-ester may be incomplete.• Ensure strictly anhydrous reaction conditions. • Use a slight excess (1.1 eq) of the keto-ester. • Monitor the disappearance of starting materials by TLC.[1][4]
2. Incorrect Acid Catalyst or Concentration: The cyclization step is highly dependent on the acid used.• Screen different Brønsted or Lewis acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂). • Optimize the catalyst loading; both too little and too much can hinder the reaction.[4]
3. Sub-optimal Reaction Temperature: The reaction may not proceed if the temperature is too low, or decomposition may occur if it is too high.• Gradually increase the reaction temperature while monitoring progress by TLC. • Ensure the solvent is refluxing gently.[1]
Formation of Multiple Products / Isomers 1. Poor Regioselectivity in Bromination: Direct bromination of unprotected Methyl 2-(1H-indol-3-yl)acetate can lead to substitution at multiple positions on the indole ring.• The C-3 position is the most nucleophilic. To achieve C-6 bromination, a protection strategy is mandatory. Protect the indole nitrogen with an electron-withdrawing group before bromination.[2]
2. Side Reactions in Fischer Synthesis: Unwanted side reactions or decomposition can occur under harsh acidic conditions.• Lower the reaction temperature slightly or reduce the reaction time. • Ensure a homogenous reaction mixture.
Product is Difficult to Purify 1. Presence of Tarry Byproducts: High temperatures or concentrated acid can cause polymerization or degradation of the indole product.• Pour the reaction mixture into ice-water after completion to precipitate the crude product and dilute the acid. • Perform a thorough aqueous workup to remove the acid catalyst before concentration.[4]
2. Incomplete Removal of Starting Materials: The polarity of the product may be similar to that of the starting materials.• Use flash column chromatography with a carefully selected eluent gradient (e.g., ethyl acetate in hexanes) for purification.[5] • Monitor fractions closely by TLC.
Reaction Does Not Go to Completion 1. Insufficient Reaction Time or Temperature: The activation energy for the cyclization may not have been overcome.• Increase the reaction time and continue monitoring by TLC until the starting material is consumed. • Ensure the reaction temperature is at the recommended level (e.g., reflux).[1]
2. Deactivated Catalyst: The acid catalyst may be neutralized by impurities or moisture.• Use fresh, high-purity reagents and anhydrous solvents.

Data Presentation: Reaction Parameters

Table 1: Typical Reaction Parameters for Fischer Indole Synthesis (Based on analogous synthesis of methoxy-substituted indole acetate)

Reactant 1Reactant 2Stoichiometry (Reactant 2)Catalyst (cat.)SolventTemperatureTimeTypical Yield
(4-bromophenyl)hydrazineMethyl Levulinate1.1 eqH₂SO₄EthanolReflux2-6 h~70-80%
(4-bromophenyl)hydrazineMethyl Levulinate1.1 eqPPATolueneReflux3-5 h~75%

Table 2: Reaction Parameters for C-6 Regioselective Bromination Route [2]

StepReactantReagent(s)SolventTemperatureTimeYield
1. Protection Methyl 2-(1H-indol-3-yl)acetateMethyl Chloroformate, BaseDichloromethane (B109758)0 °C to RT2 h~82%
2. Bromination N-protected intermediateBromine (Br₂)Carbon TetrachlorideRT1 h~86%
3. Deprotection C-6 Bromo intermediateSodium Cyanide (NaCN)DMSO100 °C30 min~97%

Experimental Protocols

Protocol 1: Fischer Indole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and methyl levulinate (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.[1][5]

Protocol 2: C-6 Regioselective Bromination [2]

  • N-Protection: Dissolve Methyl 2-(1H-indol-3-yl)acetate in dichloromethane and cool to 0°C. Add a suitable base (e.g., triethylamine) followed by the dropwise addition of methyl chloroformate. Allow the reaction to warm to room temperature and stir for 2 hours. Perform an aqueous work-up to isolate the N-protected intermediate.

  • Bromination: Dissolve the N-protected intermediate in carbon tetrachloride. Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise at room temperature. Stir for 1 hour. Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry, and concentrate.

  • N-Deprotection: Dissolve the purified 6-bromo intermediate in DMSO. Add sodium cyanide (NaCN) and heat the mixture to 100°C for 30 minutes. Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield this compound.

Visualizations

G cluster_0 Fischer Indole Synthesis Workflow start Reactants: (4-bromophenyl)hydrazine + Methyl Levulinate setup Suspend in Ethanol Add H₂SO₄ catalyst start->setup reflux Heat to Reflux (2-6 hours) Monitor by TLC setup->reflux workup Cool & Neutralize (NaHCO₃) Extract with Ethyl Acetate reflux->workup purify Column Chromatography (Silica, Hexane/EtOAc) workup->purify product Pure this compound purify->product G cluster_1 C-6 Regioselective Bromination Workflow start Start: Methyl 2-(1H-indol-3-yl)acetate protect Step 1: N-Protection (e.g., Methyl Chloroformate) start->protect brominate Step 2: Bromination (Br₂ in CCl₄) protect->brominate deprotect Step 3: N-Deprotection (NaCN in DMSO) brominate->deprotect purify Purification (Column Chromatography) deprotect->purify product Final Product: This compound purify->product G cluster_2 Troubleshooting: Low Product Yield start Problem: Low or No Yield q1 Check TLC: Starting material present? start->q1 a1_yes Reaction incomplete q1->a1_yes Yes a1_no Reaction complete, but low product isolation q1->a1_no No sol1 Solutions: • Increase reaction time/temp • Check catalyst activity • Ensure anhydrous conditions a1_yes->sol1 q2 Check Work-up: Significant tar/emulsion? a1_no->q2 a2_yes Product Decomposition q2->a2_yes Yes a2_no Loss during purification q2->a2_no No sol2 Solutions: • Lower reaction temperature • Reduce catalyst concentration • Quench reaction in ice-water a2_yes->sol2 sol3 Solutions: • Optimize chromatography gradient • Check for product loss in aqueous layers a2_no->sol3

References

Improving the stability of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that users may encounter related to the stability of this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution

Question: I am observing a rapid loss of my compound, this compound, after dissolving it. How can I improve its stability?

Answer: The indole (B1671886) scaffold is susceptible to degradation under various conditions. The stability of your compound in solution is influenced by factors such as the solvent, pH, presence of oxygen, and exposure to light.

Potential Causes and Solutions:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be accelerated by atmospheric oxygen and metal ions.

    • Solution: Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. Prepare solutions fresh and use them promptly. If storage is necessary, store solutions under an inert atmosphere at low temperatures.

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions.

    • Solution: Maintain the pH of your solution in the neutral range (pH 6-7.5). Avoid strongly acidic or basic buffers. If the experimental conditions require a non-neutral pH, consider the potential for hydrolysis and minimize the time the compound is exposed to these conditions.

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation pathways.

Issue 2: Solution Turning Yellow or Brown

Question: My solution of this compound is colorless initially but turns yellow or brown over time. What is causing this discoloration?

Answer: Discoloration is a common indicator of oxidative degradation of indole derivatives. Oxidation can lead to the formation of colored oligomeric or polymeric byproducts.

Potential Causes and Solutions:

  • Air Oxidation: Exposure to atmospheric oxygen is a primary cause of oxidation.

    • Solution: Prepare solutions in amber vials to protect from light, and purge the headspace with an inert gas before sealing.

  • Presence of Metal Impurities: Trace metal ions in solvents or reagents can catalyze oxidation.

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, the addition of a chelating agent like EDTA (in small concentrations) may help, but its compatibility with your experimental system must be verified.

Issue 3: Loss of Compound in Acidic or Basic Media

Question: I am performing an experiment in an acidic (or basic) buffer and notice a significant loss of the parent compound. What is the degradation mechanism, and how can I mitigate it?

Answer: The primary degradation pathway in acidic or basic conditions is likely the hydrolysis of the methyl acetate (B1210297) side chain, yielding 2-(6-bromo-1H-indol-3-yl)acetic acid.

Potential Causes and Solutions:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the ester undergoes saponification to form the carboxylate salt.

    • Mitigation Strategies:

      • If possible, adjust the experimental design to use a more neutral pH range.

      • Minimize the duration of exposure to harsh pH conditions.

      • Conduct experiments at lower temperatures to slow down the hydrolysis rate.

      • Use a stability-indicating analytical method, such as HPLC, to monitor both the disappearance of the parent compound and the appearance of the carboxylic acid degradant.

Issue 4: Debromination of the Compound

Question: My analytical data suggests the presence of "Methyl 2-(1H-indol-3-yl)acetate," indicating a loss of the bromine atom. Why is this happening?

Answer: Debromination can occur under certain reductive conditions or during some palladium-catalyzed cross-coupling reactions if conditions are not optimized.

Potential Causes and Solutions:

  • Reductive Environments: The presence of certain reducing agents in your reaction mixture could lead to debromination.

    • Solution: Carefully review all components of your solution for compatibility.

  • Reaction Conditions: In the context of further chemical synthesis, inappropriate bases or catalysts can promote debromination.

    • Solution: If using the compound in cross-coupling reactions, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent debromination.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable.

Q2: What are the best solvents for dissolving and storing this compound?

A2:

  • For Stock Solutions: High-purity, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are recommended. Stock solutions in these solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For Aqueous Solutions: Due to lower stability in aqueous media, it is advisable to prepare aqueous solutions fresh for each experiment by diluting a concentrated stock solution. The use of deoxygenated buffers is recommended.

Q3: How can I monitor the stability of this compound in my solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability.[2][3][4][5][6] This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor are the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

Q4: Is the compound sensitive to light?

A4: Yes, indole derivatives are often sensitive to light and can undergo photodecomposition.[7][8] It is recommended to handle the solid compound and its solutions in a dark environment or by using amber-colored glassware or vials. For photosensitivity testing, a forced degradation study under controlled light conditions should be performed.[9]

Data Presentation

The following table can be used to summarize the results of a forced degradation study on this compound. This allows for a clear comparison of the compound's stability under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent Compound% DegradationNo. of Degradants
Acidic Hydrolysis 0.1 M HCl2 hours60°C
Basic Hydrolysis 0.1 M NaOH2 hours60°C
Oxidative 3% H₂O₂2 hoursRoom Temp
Thermal Dry Heat48 hours80°C
Photolytic UV & Visible Light1.2 million lux hoursRoom Temp

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[10][11][12][13]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[13]

Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727)

  • Volumetric flasks, pipettes, and amber HPLC vials

Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Protect the stock solution from light.

Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 2 hours.[10]

    • Cool the solution, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 2 hours.[10]

    • Cool the solution, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours, protected from light.[10]

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven maintained at 80°C for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to get a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in mobile phase) to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • A control sample should be kept in the dark under the same temperature conditions.

Sample Analysis (Example HPLC Method):

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Interpretation:

  • Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method.

  • Calculate the percentage degradation of the parent compound.

  • Evaluate the peak purity of the parent compound in the presence of degradation products using a photodiode array (PDA) detector.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Potential Degradation Pathway

parent This compound hydrolysis_product 2-(6-bromo-1H-indol-3-yl)acetic acid parent->hydrolysis_product H+ or OH- oxidation_product Oxidized derivatives (e.g., 2-oxindole) parent->oxidation_product [O], light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo prep_samples Neutralize & Dilute Samples (0.1 mg/mL) acid->prep_samples base->prep_samples oxidation->prep_samples thermal->prep_samples photo->prep_samples hplc_analysis HPLC Analysis prep_samples->hplc_analysis data_interp Data Interpretation (% Degradation, Peak Purity) hplc_analysis->data_interp

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Derivatization of Indole-3-Acetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of indole-3-acetates and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low derivatization yield of indole-3-acetic acid (IAA)?

A1: Low derivatization yield of IAA is a frequent issue stemming from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or inadequate reaction time.

  • Presence of Moisture: Silylation reagents, in particular, are highly sensitive to moisture, which can lead to their hydrolysis and inactivation.

  • Degradation of Reactants or Products: IAA and its derivatives can be sensitive to factors like pH, temperature, and light, leading to degradation during the process.

  • Side Reactions: Competing reactions can consume the starting material or the desired derivative.

  • Loss during Work-up: The purification and extraction steps can lead to significant loss of the final product.

Q2: What are the primary side reactions to be aware of during the derivatization of indole-3-acetates?

A2: The main side reactions include:

  • N-Alkylation/N-Silylation: The nitrogen atom of the indole (B1671886) ring is nucleophilic and can react with the derivatizing agent, especially under basic conditions or with highly reactive agents.[1] For instance, when methylating indole-3-carboxylic acid, N-methylation can occur.[1]

  • Decarboxylation: This is particularly a risk at high temperatures and under either acidic or basic conditions, leading to the loss of the carboxyl group.[1]

  • Hydrolysis: The ester or silyl (B83357) ether derivatives can be hydrolyzed back to the original carboxylic acid if exposed to water.

Q3: How can I confirm if my derivatization reaction has been successful?

A3: Successful derivatization can be confirmed by:

  • Chromatographic Analysis (TLC, GC, HPLC): A shift in the retention time of the product compared to the starting material is a strong indicator. For example, in Thin Layer Chromatography (TLC), the less polar derivative will typically have a higher Rf value.

  • Mass Spectrometry (MS): Analysis of the product by MS will show a molecular ion peak corresponding to the expected mass of the derivatized molecule. For instance, methylation of indole-3-acetic acid (MW: 175.18 g/mol ) results in methyl indole-3-acetate (B1200044) (MW: 189.21 g/mol ).[2]

  • Spectroscopic Analysis (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the presence of new functional groups (e.g., a methyl ester) and the disappearance of the starting functional groups (e.g., a carboxylic acid).

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Derivative
Possible Cause Troubleshooting Step
Incomplete Reaction- Increase the molar excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a good starting point. - Optimize reaction temperature and time. For silylation with BSTFA, temperatures of 70-100°C for 30-60 minutes are often effective.
Presence of Moisture (especially for silylation)- Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Starting Material or Product- Use milder reaction conditions (lower temperature, shorter time). - Protect the reaction from light if the compounds are light-sensitive. - Control the pH during the work-up to avoid acid or base-catalyzed degradation.
Issue 2: Presence of a Significant Peak Corresponding to the Underivatized Indole-3-Acetic Acid
Possible Cause Troubleshooting Step
Incomplete Derivatization- See "Incomplete Reaction" in Issue 1. - For silylation, consider adding a catalyst like trimethylchlorosilane (TMCS) to the BSTFA reagent.
Hydrolysis of the Derivative during Work-up or Analysis- Ensure all solvents used during extraction and purification are anhydrous. - Avoid exposure of the derivatized sample to aqueous conditions for prolonged periods.
Issue 3: Formation of a Significant Amount of N-methylated Byproduct
Possible Cause Troubleshooting Step
Reaction with Indole Nitrogen- Avoid the use of strong bases like sodium hydride (NaH), which deprotonate the indole nitrogen and increase its nucleophilicity.[1] - Opt for direct esterification methods like Fischer esterification (using methanol (B129727) and an acid catalyst) which do not involve harsh methylating agents that can react with the indole nitrogen.[1] - If a methylating agent is necessary, consider less reactive options under neutral or mildly acidic conditions.[1]

Quantitative Data Summary

Table 1: Comparison of Methylation Methods for Indole-3-Acetic Acid

Method Reagent Typical Conditions Reported Yield Key Considerations
Diazomethane (B1218177) MethylationDiazomethane (CH₂N₂)In situ generation and reaction at room temperature.[3][4]High, often near-quantitative.Diazomethane is explosive and toxic, requiring specialized handling and safety precautions.[3][4]
Dimethyl Carbonate (DMC) MethylationDimethyl Carbonate, K₂CO₃, DMFReflux at ~130°C for several hours.[5]89% O,N-dimethylated product and 8% O-methylated product observed in one study.[5]Considered a "greener" methylating agent than others like methyl iodide. Can lead to N-methylation.[5]
Fischer-Speier EsterificationMethanol, H₂SO₄ (catalytic)Reflux for 4-6 hours.[6]Good to high yields.A straightforward and reliable method that avoids harsh methylating agents that can cause N-methylation.[1][6]

Experimental Protocols

Protocol 1: Methylation of Indole-3-Acetic Acid via Fischer-Speier Esterification

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g).[6]

  • Add a magnetic stir bar and anhydrous methanol (e.g., 50 mL) in a fume hood.[6]

  • Slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This is an exothermic reaction.[6]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (e.g., 150 mL).[6]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: CO₂ evolution will occur.[6]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 50 mL).[6]

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl indole-3-carboxylate (B1236618) by recrystallization (e.g., from methanol/water or ethyl acetate/hexane).[6]

Protocol 2: Silylation of Indole-3-Acetic Acid using BSTFA for GC-MS Analysis

Materials:

  • Dried sample containing indole-3-acetic acid (1-10 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) - optional

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Procedure:

  • Place the dried sample (1-10 mg) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness first.

  • Add the silylating reagent. You can use BSTFA alone or with a solvent. A significant excess of the reagent is recommended, with at least a 2:1 molar ratio of BSTFA to active hydrogens. For compounds that are difficult to derivatize, using BSTFA with 1% TMCS as a catalyst is advised.

  • If using a solvent, add it to the vial.

  • Securely cap the vial and vortex to mix the contents.

  • Heat the vial at 70-100°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • To confirm the completion of the derivatization, you can analyze aliquots at different time points until the product peak area in the chromatogram no longer increases.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizations

experimental_workflow start Start: Indole-3-Acetate Sample derivatization Derivatization Step (e.g., Methylation or Silylation) start->derivatization analysis Analytical Check (TLC, GC-MS) derivatization->analysis decision Derivatization Complete? analysis->decision workup Work-up and Purification decision->workup Yes troubleshoot Troubleshoot: - Check Reagents - Optimize Conditions - Ensure Anhydrous Setup decision->troubleshoot No final_product Pure Derivative workup->final_product troubleshoot->derivatization

Caption: A general experimental workflow for the derivatization of indole-3-acetates.

side_reactions IAA Indole-3-Acetic Acid DesiredProduct Desired Ester/Silyl Derivative IAA->DesiredProduct Carboxyl Group Reaction N_Alkylation N-Alkylated/Silylated Byproduct IAA->N_Alkylation Indole N Reaction Decarboxylation Decarboxylated Byproduct IAA->Decarboxylation High Temperature/ adverse pH Reagent Derivatizing Agent (e.g., R-X) Reagent->DesiredProduct Reagent->N_Alkylation

Caption: Potential side reactions during the derivatization of indole-3-acetic acid.

troubleshooting_logic start Low Derivatization Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction time and temperature optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No check_workup Is there product loss during purification? check_conditions->check_workup Yes solution_conditions Increase reaction time/temperature or reagent excess. check_conditions->solution_conditions No solution_workup Optimize extraction and purification steps. check_workup->solution_workup Yes

Caption: A logical troubleshooting guide for low derivatization yield.

References

Avoiding byproduct formation in 6-bromoindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and minimize byproduct formation in reactions involving 6-bromoindole.

I. Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, with 6-bromoindole, several side reactions can occur, leading to reduced yields and purification challenges.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds. When working with 6-bromoindole, the primary challenges are often dehalogenation and homocoupling.

FAQs & Troubleshooting Guide

Q1: I am observing a significant amount of 6-H-indole (dehalogenation) in my Suzuki-Miyaura reaction. What are the likely causes and how can I prevent this?

A1: Dehalogenation is a common byproduct where the bromine atom is replaced by a hydrogen atom. This side reaction can be caused by several factors:

  • Hydride Sources: The presence of hydride (H⁻) donors in the reaction mixture is a primary cause. These can originate from solvents (like alcohols), reagents, or even trace amounts of water.

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Ligand Choice: The phosphine (B1218219) ligand used can influence the relative rates of the desired cross-coupling and undesired dehalogenation pathways.

Troubleshooting Strategies:

  • N-Protection: Protecting the indole (B1671886) nitrogen is the most effective way to minimize dehalogenation. The acidic N-H proton can interfere with the catalytic cycle. Common protecting groups include Boc (tert-Butoxycarbonyl) and SEM ((2-(Trimethylsilyl)ethoxy)methyl).

  • Optimize the Base: Use weaker, non-nucleophilic bases. Strong bases can sometimes promote side reactions. Anhydrous bases are preferred.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over dehalogenation.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents. Avoid alcohol-based solvents if dehalogenation is a significant issue.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data on Ligand Effect in Suzuki-Miyaura Coupling of N-Boc-6-bromoindole

LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
PPh₃K₂CO₃Toluene/H₂O1007515
P(o-tol)₃K₂CO₃Toluene/H₂O100828
SPhosK₃PO₄1,4-Dioxane (B91453)9092<5
XPhosK₃PO₄1,4-Dioxane9095<2

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-6-bromoindole with Phenylboronic Acid

  • To a dry Schlenk flask, add N-Boc-6-bromoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (e.g., XPhos, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or Significant Byproduct in Suzuki Coupling check_dehalogenation Significant Dehalogenation? start->check_dehalogenation check_homocoupling Significant Homocoupling? start->check_homocoupling check_starting_material Unreacted Starting Material? start->check_starting_material dehalogenation_solutions 1. Protect Indole N-H 2. Use Weaker/Anhydrous Base 3. Screen Bulky Ligands (e.g., XPhos) 4. Use Anhydrous Aprotic Solvent 5. Lower Reaction Temperature check_dehalogenation->dehalogenation_solutions Yes homocoupling_solutions 1. Thoroughly Degas Solvents 2. Use High-Purity Reagents 3. Optimize Pd Catalyst Loading 4. Use a Pre-catalyst check_homocoupling->homocoupling_solutions Yes starting_material_solutions 1. Increase Reaction Temperature/Time 2. Check Catalyst Activity 3. Screen Different Ligands/Bases 4. Ensure Anhydrous Conditions check_starting_material->starting_material_solutions Yes end Reaction Optimized dehalogenation_solutions->end homocoupling_solutions->end starting_material_solutions->end N_Alkylation_Selectivity start Poor N/C Selectivity in Alkylation check_conditions Current Conditions: Base, Solvent, Temperature start->check_conditions option_NaH Use NaH in DMF at 0°C to rt check_conditions->option_NaH Ionic Conditions option_PTC Use Phase-Transfer Catalysis (e.g., KOH/TBAB in Toluene/H₂O) check_conditions->option_PTC Heterogeneous Conditions result_high_N_selectivity High N-Selectivity Achieved option_NaH->result_high_N_selectivity option_PTC->result_high_N_selectivity

Technical Support Center: Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

A common and scalable route for the synthesis of this compound involves a multi-step process. An efficient method begins with the Fischer indole (B1671886) synthesis to create the indole core, followed by a regioselective bromination at the C-6 position.

Method 1: Fischer Indole Synthesis followed by Bromination

This approach first synthesizes Methyl 2-(1H-indol-3-yl)acetate, which is then brominated.

Step 1: Synthesis of Methyl 2-(1H-indol-3-yl)acetate via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable method for creating the indole nucleus.[1] This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde.[2]

Reaction Scheme:

(Phenylhydrazine hydrochloride) + (Methyl 4,4-dimethoxybutanoate) --(Acid Catalyst)--> Methyl 2-(1H-indol-3-yl)acetate

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine hydrochloride (1.0 eq) and methyl 4,4-dimethoxybutanoate (1.1 eq).[1]

  • Acid Catalyst Addition: Carefully add an acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in an alcohol solvent.[1] The choice of acid catalyst is crucial for the reaction's success.[2]

  • Reaction: Heat the mixture to 80-90°C with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using polyphosphoric acid, carefully pour the mixture over ice.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

    • Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 100 mL).[1]

    • Combine the organic layers and wash with brine (100 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.[1]

Step 2: C-6 Regioselective Bromination

To achieve bromination specifically at the C-6 position, protecting groups are introduced on the indole nitrogen and the C-2 position to direct the bromination.

Detailed Protocol:

  • Protection: Introduce electron-withdrawing substituents at the N-1 and C-2 positions of Methyl 2-(1H-indol-3-yl)acetate. This can be achieved by reacting the indole with a suitable protecting group precursor.

  • Bromination: Treat the protected indole with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like carbon tetrachloride.[3]

  • Deprotection: Remove the protecting groups to yield this compound.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Indole Synthesis of Indole Acetate Analogs

ParameterValueReference
Reactant 1Phenylhydrazine derivative (1.0 eq)[1]
Reactant 2Methyl 4,4-dimethoxybutanoate (1.1 eq)[1]
CatalystPolyphosphoric Acid or H₂SO₄[1]
Temperature80 - 90 °C[1]
Reaction Time2 - 4 hours[1]
Typical Yield60 - 80% (for analogous products)[1]

Table 2: C-6 Bromination of a Protected Indole-3-acetate Derivative

ParameterValueReference
SubstrateN,C-protected Methyl Indolyl-3-acetate[3]
Brominating AgentBromine (8 equiv)[3]
SolventCarbon Tetrachloride (CCl₄)[3]
Yield of Brominated Intermediate86%[3]
Deprotection Yield97%[3]
Overall Yield (3 steps) 68% [3]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound.

Question: My Fischer indole synthesis is resulting in a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Several factors can contribute to low yields in the Fischer indole synthesis.[4] Consider the following troubleshooting steps:

  • Acid Catalyst: The choice and amount of acid catalyst are critical. Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used.[2] If using polyphosphoric acid, ensure it is fresh and viscous. For other acids, ensure they are anhydrous. The concentration of the acid can also impact the reaction; optimization may be required.

  • Reaction Temperature: The temperature needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of side products.[4]

  • Purity of Reactants: Ensure the phenylhydrazine and the ketone/aldehyde starting materials are pure. Impurities can interfere with the reaction.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidation.[4]

Question: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What could be the issue?

Answer:

The formation of multiple products is a known challenge in some Fischer indole syntheses.

  • Isomer Formation: The reaction can sometimes produce a mixture of indole isomers, especially if the starting phenylhydrazine is asymmetrically substituted.[4]

  • Side Reactions: The acidic conditions and elevated temperatures can lead to various side reactions, resulting in byproducts.[4]

  • Incomplete Reaction: One of the spots could be unreacted starting material.

  • Purification: Careful purification by column chromatography is essential to separate the desired product from isomers and byproducts.[1]

Question: The bromination step is not selective for the C-6 position. How can I improve the regioselectivity?

Answer:

Achieving regioselective bromination on the indole ring requires careful control of the reaction conditions and often the use of directing groups.

  • Protecting Groups: The indole nitrogen is nucleophilic and can react with electrophiles. Protecting the nitrogen with an electron-withdrawing group (e.g., acetyl, tosyl) can deactivate the nitrogen and influence the position of electrophilic substitution on the benzene (B151609) ring. Directing the bromination to C-6 may require the introduction of blocking groups at other reactive positions.[3]

  • Brominating Agent: The choice of brominating agent can affect selectivity. Milder brominating agents may offer better control.

  • Solvent and Temperature: The reaction solvent and temperature can influence the regioselectivity of the bromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a valuable intermediate in medicinal chemistry and drug discovery. The indole scaffold is a common feature in many biologically active compounds, and the bromo and methyl acetate groups provide handles for further chemical modifications to create libraries of compounds for screening.[1]

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, other synthetic routes exist. One alternative is to start with 6-bromoindole (B116670) and introduce the acetate side chain at the C-3 position. This can be achieved through reactions like the Friedel-Crafts acylation followed by reduction.[5]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety procedures should be followed. Phenylhydrazines can be toxic and should be handled with care in a well-ventilated fume hood. Strong acids like polyphosphoric acid and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment. Bromine is highly corrosive and toxic; it should be handled with extreme caution in a fume hood.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and TLC.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Regioselective Bromination Phenylhydrazine Hydrochloride Phenylhydrazine Hydrochloride Reaction Reaction Phenylhydrazine Hydrochloride->Reaction Methyl 4,4-dimethoxybutanoate Methyl 4,4-dimethoxybutanoate Methyl 4,4-dimethoxybutanoate->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Methyl 2-(1H-indol-3-yl)acetate Methyl 2-(1H-indol-3-yl)acetate Work-up & Purification->Methyl 2-(1H-indol-3-yl)acetate Protection Protection Methyl 2-(1H-indol-3-yl)acetate->Protection Bromination Bromination Protection->Bromination Deprotection Deprotection Bromination->Deprotection Final Product This compound Deprotection->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Issue Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Verify Reactant Purity Verify Reactant Purity Low Yield->Verify Reactant Purity Improved Yield Improved Yield Check Catalyst->Improved Yield Solution Optimize Temperature->Improved Yield Inert Atmosphere Inert Atmosphere Verify Reactant Purity->Inert Atmosphere Inert Atmosphere->Improved Yield

References

Technical Support Center: Purity Assessment of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate". The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Isomers: 4-bromo, 5-bromo, and 7-bromo isomers of the final product.

  • Unreacted Starting Materials: Residual 6-bromoindole (B116670) or reagents from the acetate (B1210297) side-chain introduction.

  • Over-brominated products: Di- or tri-brominated indole (B1671886) species.

  • Hydrolysis product: 6-bromo-1H-indole-3-acetic acid, resulting from the hydrolysis of the methyl ester.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[1] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides valuable information about its molecular weight and can help in elucidating its structure.

Q4: Can I use NMR to determine the absolute purity of my sample?

A4: Yes, quantitative NMR (qNMR) is an excellent method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[1] By using a certified internal standard with a known purity and concentration, you can accurately calculate the purity of your this compound sample.[1]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing

  • Symptom: Asymmetrical peaks with a drawn-out tail.

  • Potential Cause: Secondary interactions between the basic indole nitrogen and acidic silanol (B1196071) groups on the HPLC column stationary phase.[2]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the analyte.[2]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.[2]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and mask silanol interactions.[2]

Issue 2: Poor Resolution Between Peaks

  • Symptom: Overlapping peaks, making accurate quantification difficult.

  • Potential Cause: Inadequate separation power of the current HPLC method.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention and potentially improve separation.[2]

    • Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity.[2]

    • Adjust Gradient Profile: If using a gradient, make it shallower to improve the separation of closely eluting compounds.[2]

Issue 3: Retention Time Drift

  • Symptom: Inconsistent retention times for the main peak across different injections.

  • Potential Cause: Changes in the HPLC system or mobile phase over time.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Check Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase.

    • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

Quantitative NMR (qNMR) Analysis

Issue 1: Inaccurate Purity Values

  • Symptom: Purity results are not reproducible or are inconsistent with other methods.

  • Potential Cause: Improper experimental setup or data processing.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Both the analyte and the internal standard must be fully dissolved in the NMR solvent.

    • Use an Appropriate Internal Standard: The internal standard should have peaks that do not overlap with the analyte signals and should be chemically stable.

    • Optimize Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Accurate Integration: Manually check and adjust the integration regions to ensure they cover the entire peak area without including baseline noise.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for the purity analysis of this compound. Optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Indole derivatives typically exhibit strong absorbance around this wavelength).

    • Gradient Program: A typical gradient would be to start with a lower percentage of Mobile Phase B, hold for a few minutes, then ramp up to a higher percentage to elute any less polar impurities, followed by a re-equilibration step. A starting point could be: 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ensuring both analyte and internal standard are soluble)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to give a similar integrated peak area to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis, including:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified (a D1 of 30-60 seconds is often sufficient).

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard for integration.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area of the peak

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Data Presentation

Table 1: HPLC Method Parameters (Example)

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Gradient 40% B to 90% B over 15 min

Table 2: qNMR Purity Calculation Parameters

ParameterSymbolAnalyte (Example)Internal Standard (Maleic Acid)
Mass m15.0 mg5.0 mg
Molecular Weight MW268.11 g/mol 116.07 g/mol
Purity of IS P_IS-99.5%
Selected Peak -CH₂--CH=CH-
Number of Protons N22
Integral Area ITo be determinedTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Purity Calculation start Weigh Analyte & Internal Standard dissolve Dissolve in Solvent start->dissolve filter Filter (for HPLC) dissolve->filter qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis filter->hplc integrate Integrate Peak Areas hplc->integrate qnmr->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for purity assessment.

troubleshooting_logic cluster_hplc HPLC Issues cluster_qnmr qNMR Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_drift Retention Time Drift start->retention_drift inaccurate_purity Inaccurate Purity start->inaccurate_purity adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph optimize_gradient Optimize Gradient poor_resolution->optimize_gradient check_equilibration Check Column Equilibration retention_drift->check_equilibration check_dissolution Ensure Complete Dissolution inaccurate_purity->check_dissolution optimize_nmr_params Optimize NMR Parameters inaccurate_purity->optimize_nmr_params

Caption: Troubleshooting decision tree for common analytical issues.

References

Storage and handling recommendations for "Methyl 2-(6-bromo-1H-indol-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving Methyl 2-(6-bromo-1H-indol-3-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. For the solid form, storage at room temperature is recommended.[1][2] If the compound is dissolved in a solvent, it should be stored at -20°C for up to one year or at -80°C for up to two years.[1][3]

Q2: What solvents are suitable for dissolving this compound?

The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 200 mg/mL (745.96 mM), though ultrasonic assistance may be needed.[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1] The compound is insoluble in water.[4]

Q3: What are the main safety hazards associated with this compound?

This compound is classified as a combustible liquid.[4][5] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][6]

Q4: Is this compound stable?

The compound is stable under recommended storage conditions.[4] However, it is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[4] Avoid exposure to open flames, hot surfaces, and sources of ignition.[4]

Storage and Handling Data

ParameterSolid FormIn Solvent
Storage Temperature Room Temperature[1][2]-20°C or -80°C[1][3]
Shelf Life 3 years1 year at -20°C, 2 years at -80°C[1]
Handling Precautions Avoid dust formation.[6]Use in a well-ventilated area.[2]
Personal Protective Equipment Safety goggles, gloves, lab coat.[2]Safety goggles, gloves, lab coat.[2]

Troubleshooting Guides

Problem: Difficulty Dissolving the Compound

If you are experiencing issues with dissolving this compound, consider the following:

  • Solvent Quality: Ensure you are using fresh, anhydrous DMSO. The presence of water can significantly decrease solubility.[1]

  • Sonication: Gentle warming and sonication can aid in dissolution.[1]

  • Concentration: Attempt to dissolve a smaller amount of the compound first to ensure you are not exceeding its solubility limit in the chosen solvent volume.

G start Solubility Issue check_solvent Using fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Use new, anhydrous DMSO check_solvent->use_fresh_dmso No try_sonication Applied sonication/gentle warming? check_solvent->try_sonication Yes use_fresh_dmso->check_solvent apply_sonication Apply gentle sonication try_sonication->apply_sonication No check_concentration Is concentration too high? try_sonication->check_concentration Yes apply_sonication->try_sonication lower_concentration Reduce concentration check_concentration->lower_concentration Yes resolved Issue Resolved check_concentration->resolved No lower_concentration->resolved G start Start: Prepare Stock Solution weigh Weigh Compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C or -80°C dissolve->store end End: Stock Solution Ready store->end

References

Validation & Comparative

Validation of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of the potential in vitro activities of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate," a natural product isolated from marine sources. Due to the limited publicly available data on this specific molecule, this guide draws upon experimental data from structurally related 6-bromo-indole derivatives to provide a valuable comparative context for its potential anticancer and anti-inflammatory properties.

Comparative Analysis of In Vitro Activity

The indole (B1671886) scaffold is a well-established pharmacophore in drug discovery, and the introduction of a bromine atom at the C6 position can significantly influence biological activity. The following tables summarize the in vitro efficacy of various 6-bromo-indole analogs, offering a benchmark for the anticipated performance of "this compound."

Table 1: Comparative Anti-inflammatory Activity of 6-Bromo-Indole Derivatives
CompoundAssayCell LineKey FindingsIC50 (µM)
6-Bromoindole (B116670) Nitric Oxide (NO) Production AssayRAW264.7 MacrophagesSignificant inhibition of LPS-induced NO production.Not explicitly calculated, but significant inhibition observed.
Prostaglandin E2 (PGE2) Inhibition AssayRAW264.7 MacrophagesDose-dependent inhibition of PGE2 production.223.28[1]
TNFα Production AssayRAW264.7 MacrophagesReduction in TNFα secretion.Not specified.
6-Bromoisatin Nitric Oxide (NO) Production AssayRAW264.7 MacrophagesSignificant inhibition of LPS-induced NO production.120[1]
Prostaglandin E2 (PGE2) Inhibition AssayRAW264.7 MacrophagesDose-dependent inhibition of PGE2 production.293.02[1]
Barettin (a 6-bromoindole derivative) Cytokine Secretion AssayHuman Monocyte-Derived Dendritic CellsInhibition of IL-12p40 and IL-10 secretion.21.0 (for IL-12p40) and 11.8 (for IL-10)[2][3]
Table 2: Comparative Anticancer Cytotoxicity of Bromo-Substituted Heterocycles

While direct data for 6-bromo-indole-3-acetates is scarce, the following data on bromo-substituted quinazolinones, which are bioisosteres, provide insight into potential cytotoxicity.

Compound IDCell LineIC50 (µM)Reference Drug (Erlotinib) IC50 (µM)
6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivative (most potent) MCF-7 (Breast Cancer)< 5> 20[4]
SW480 (Colorectal Carcinoma)< 5> 20[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of in vitro findings. Below are protocols for key experiments relevant to assessing the anticancer and anti-inflammatory activity of indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • "this compound" or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5][6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium

  • LPS

  • "this compound" or other test compounds

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and comprehension.

experimental_workflow Experimental Workflow for In Vitro Validation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification start Compound Synthesis/ Isolation cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) start->anti_inflammatory cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assay cytotoxicity->apoptosis Active Compounds tubulin Tubulin Polymerization Assay cytotoxicity->tubulin g4 c-Myc G-Quadruplex Binding Assay cytotoxicity->g4 kinase Kinase Inhibition Assays anti_inflammatory->kinase Active Compounds western Western Blot Analysis cell_cycle->western apoptosis->western kinase->western

Caption: A generalized workflow for the in vitro validation of novel compounds.

signaling_pathway Potential Anticancer Signaling Pathways of Indole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Biological Outcomes Indole Indole Derivative Tubulin Tubulin Indole->Tubulin cMyc c-Myc G-Quadruplex Indole->cMyc Kinases Protein Kinases Indole->Kinases Microtubule Microtubule Disruption Tubulin->Microtubule Transcription c-Myc Transcription Inhibition cMyc->Transcription Signaling Signal Transduction Inhibition Kinases->Signaling CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Signaling->Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of anticancer action for indole derivatives.

References

Navigating the Selectivity Landscape of Bromoindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides an objective comparison of the performance of various bromoindole compounds, a class of molecules with significant therapeutic potential, against a panel of off-target kinases and receptors. The supporting experimental data, detailed methodologies, and visual representations of key processes aim to facilitate informed decision-making in drug discovery and development.

Bromoindole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent activity against a range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Their therapeutic potential is being explored in oncology, inflammation, and neurodegenerative disorders. However, ensuring the selectivity of these compounds is a critical step in mitigating potential off-target effects and ensuring a favorable safety profile. This guide summarizes key cross-reactivity data for a selection of bromoindole compounds to aid in the evaluation of their selectivity.

Kinase Cross-Reactivity Profile

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity. The following table summarizes the inhibitory activity (IC50 values) of representative bromoindole compounds against a panel of kinases.

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Reference
BI-A EGFR15VEGFR2250[1]
PDGFRβ>1000[1]
BI-B VEGFR28EGFR500[2]
FGFR1150[2]
BI-C CDK250GSK3β800[3]
ROCK1>5000[3]
BI-D p38α25JNK1600[4]
ERK2>10000[4]

GPCR and Other Receptor Cross-Reactivity

Beyond kinases, bromoindole compounds have been reported to interact with other receptor families. The following table presents binding affinity data (Ki values) for selected bromoindoles against a panel of GPCRs and other receptors.

Compound IDTarget ReceptorKi (nM)Off-Target ReceptorKi (nM)Reference
BI-E 5-HT2A125-HT1A150[5]
D2800[5]
BI-F A1 Adenosine30A2A Adenosine450[5]
M1 Muscarinic>1000[5]
BI-G H1 Histamine50α1-Adrenergic900[5]
β2-Adrenergic>2000[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. Below are protocols for key assays used to generate the data presented in this guide.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][4][6][7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the kinase activity.

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the bromoindole compound at various concentrations. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[9][10][11][12][13]

Principle: The assay relies on the competition between the unlabeled test compound (bromoindole derivative) and a radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the bromoindole compound.

  • Incubation: Incubate the mixture at room temperature to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the bromoindole compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Processes

To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Kinase, Substrate, ATP reaction_mix Incubate Reaction Mixture (384-well plate) reagents->reaction_mix compound Bromoindole Compound (Serial Dilution) compound->reaction_mix add_adpglo Add ADP-Glo™ Reagent reaction_mix->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50

Kinase Inhibition Assay Workflow

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_measurement Measurement & Analysis membranes Receptor Membranes incubation Incubate to Equilibrium (96-well filter plate) membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation compound Bromoindole Compound (Serial Dilution) compound->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calc_ki Calculate Ki scintillation->calc_ki

Radioligand Displacement Assay Workflow

signaling_pathway_inhibition cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Bromoindole Kinase Inhibitor inhibitor->receptor

References

Spectroscopic Comparison of Methyl 2-(bromo-1H-indol-3-yl)acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(1H-indol-3-yl)acetate derivatives are pivotal scaffolds in medicinal chemistry and natural product synthesis. The regiochemistry of substitution on the indole (B1671886) ring significantly influences the biological activity and physicochemical properties of these compounds. "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" is a marine natural product, and its unambiguous identification, distinct from its other positional isomers (4-bromo, 5-bromo, and 7-bromo), is critical for research and development.[1] This guide provides a comparative analysis of the spectroscopic data for these isomers, supported by experimental and predicted data, to facilitate their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing between positional isomers of substituted indoles. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine substituent on the benzene (B151609) portion of the indole ring.

¹H NMR Spectroscopic Data

The following table summarizes the experimental ¹H NMR data for this compound and predicted data for its isomers in CDCl₃. The predictions are based on established substituent effects on the indole nucleus.

Assignment This compound Methyl 2-(4-bromo-1H-indol-3-yl)acetate (Predicted) Methyl 2-(5-bromo-1H-indol-3-yl)acetate (Predicted) Methyl 2-(7-bromo-1H-indol-3-yl)acetate (Predicted)
NH (H-1) ~8.1 (br s)~8.2 (br s)~8.1 (br s)~8.2 (br s)
H-2 ~7.2 (d)~7.3 (s)~7.2 (d)~7.2 (d)
H-4 7.48 (d, J=8.5 Hz)[2]-7.73 (d)[3]7.55 (d)[3]
H-5 7.41 (dd, J=8.5, 1.9 Hz)[2]~7.2 (d)-7.0 (t)
H-6 -~7.1 (t)~7.3 (dd)~7.0 (d)
H-7 8.40 (br s)[2]~7.3 (d)7.22 (d)[3]-
-CH₂- ~3.8 (s)~3.8 (s)~3.8 (s)~3.8 (s)
-OCH₃ 3.86 (s)[2]~3.7 (s)~3.7 (s)~3.7 (s)

Note: Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopic Data

The carbon chemical shifts, particularly for the aromatic carbons, provide definitive evidence for the position of the bromine atom.

Assignment This compound Methyl 2-(4-bromo-1H-indol-3-yl)acetate (Predicted) Methyl 2-(5-bromo-1H-indol-3-yl)acetate (Predicted) Methyl 2-(7-bromo-1H-indol-3-yl)acetate (Predicted)
C=O ~172.0~172.0~172.0~172.0
C-2 125.9[2]~124.0~125.0~124.5
C-3 113.0[2]~109.0~109.0~109.0
C-3a ~127.0~126.0~129.0~128.0
C-4 122.1[2]~113.0~124.0~122.0
C-5 125.9[2]~123.0~112.5~120.0
C-6 117.6[2]~120.0~125.0~118.0
C-7 117.3[2]~110.0~112.5~105.0
C-7a ~136.0~137.0~135.0~135.0
-CH₂- ~31.0~31.0~31.0~31.0
-OCH₃ 52.9[2]~52.0~52.0~52.0

Note: Chemical shifts (δ) are in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it is less effective than NMR for distinguishing positional isomers, subtle shifts in the fingerprint region can be observed.

Vibrational Mode Frequency (cm⁻¹) for 6-bromo isomer Expected Frequency Range for Isomers (cm⁻¹)
N-H Stretch ~34003450 - 3350
C-H Stretch (Aromatic) ~31003150 - 3000
C-H Stretch (Aliphatic) 2959[2]3000 - 2850
C=O Stretch (Ester) 1736[2]1750 - 1730
C=C Stretch (Aromatic) ~1600, ~14501620 - 1440
C-Br Stretch ~650700 - 550

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature for these isomers is the isotopic pattern of bromine.

Parameter Expected Value
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
[M]⁺ m/z 267
[M+2]⁺ m/z 269
Isotopic Ratio [M]⁺/[M+2]⁺ ~1:1

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation patterns of the isomers may show minor differences, but the characteristic bromine isotope pattern is the key diagnostic feature for all of them.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the "Methyl 2-(bromo-1H-indol-3-yl)acetate" isomers.

G cluster_0 Sample Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Elucidation start Unknown Isomer or Mixture MS Mass Spectrometry (MS) start->MS IR Infrared (IR) Spectroscopy start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) start->NMR MS_data Confirm Molecular Formula & Bromine Presence (M+, M+2 peaks) MS->MS_data IR_data Identify Functional Groups (N-H, C=O, C-Br) IR->IR_data NMR_data Determine Substitution Pattern (Aromatic shifts & coupling) NMR->NMR_data conclusion Structural Elucidation of Isomer MS_data->conclusion IR_data->conclusion NMR_data->conclusion

Caption: Workflow for Spectroscopic Isomer Differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[4] The sample (~5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS.[3] For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY, HSQC, and HMBC would be conducted.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory.[4] The spectrum would be recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer, likely using electrospray ionization (ESI) in positive ion mode.[4] The sample would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer.[4] The exact mass would be used to confirm the elemental composition.[4]

Conclusion

The differentiation of this compound from its positional isomers is reliably achieved through a combination of spectroscopic techniques. While MS and IR can confirm the overall structure and functional groups, ¹H and ¹³C NMR are indispensable for unambiguously determining the bromine substitution pattern on the indole ring. The distinct chemical shifts and coupling constants of the aromatic protons serve as a definitive fingerprint for each isomer. This guide provides the necessary data and protocols to support researchers in the accurate identification and characterization of these important compounds.

References

A Comparative Guide to the Efficacy of Methyl 2-(6-bromo-1H-indol-3-yl)acetate and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a marine-derived natural product, against its synthetic analogs.[1] Due to the limited availability of public data on the specific biological activity of this compound, this document focuses on the experimentally determined efficacy of structurally related indole (B1671886) derivatives to provide a predictive framework for its potential therapeutic applications. The indole scaffold is a core structure in numerous bioactive compounds, with bromo-substituted indoles showing significant promise in anticancer and anti-inflammatory research.

Comparative Efficacy Data of Indole Analogs

Table 1: Anticancer Activity of Synthetic Indole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-based Oxalamide Derivative Human Cervical Cancer (HeLa)>100[2]
Indole-based Aminoacetamide Derivative Human Cervical Cancer (HeLa)15.6[2]
Benzimidazole-indole Derivative 8 Various Cancer Cell Lines0.05[2]
Indole-vinyl Sulfone Derivative 9 Various Cancer Cell LinesNot Specified[2]
Indole Hydrazone 5 Breast Cancer (MCF-7)2.73 ± 0.14[3]
Indole Hydrazone 8 Breast Cancer (MCF-7)4.38 ± 0.23[3]
Indole Hydrazone 12 Breast Cancer (MCF-7)7.03 ± 0.37[3]

Table 2: Anti-inflammatory Activity of Synthetic Indole Analogs

Compound IDAssayTargetIC50 (µM) / InhibitionReference
Indole-2-one Derivative 7i LPS-induced Cytokine Release in RAW264.7 cellsTNF-α, IL-6Dose-dependent inhibition[4]
Indole-2-one Derivative 8e LPS-induced Cytokine Release in RAW264.7 cellsTNF-α, IL-6Dose-dependent inhibition[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13b LPS-induced Cytokine Release in RAW264.7 cellsNO, IL-6, TNF-αMost potent among tested[5]

Potential Mechanisms of Action

Indole derivatives exert their biological effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms

Many indole analogs have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. Key molecular targets include:

  • Tubulin Polymerization: Disruption of microtubule dynamics is a common mechanism for indole-based anticancer agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Protein Kinases: Indole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7]

  • Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer, are major targets for indole compounds.[8][9]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Tubulin Tubulin Polymerization G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Indole This compound & Analogs Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTOR Inhibition Indole->MEK Inhibition Indole->ERK Inhibition Indole->Tubulin Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Macrophage->Cytokines Production Inflammation Inflammation Cytokines->Inflammation Indole This compound & Analogs Indole->Macrophage Inhibition experimental_workflow start Start: Synthesize/Obtain Test Compounds cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies (for potent compounds) ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis tubulin Tubulin Polymerization Assay mechanistic->tubulin kinase Kinase Inhibition Assay mechanistic->kinase end End: Efficacy Profile cell_cycle->end apoptosis->end tubulin->end kinase->end

References

In Vivo Therapeutic Potential of Indole Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of indole (B1671886) derivatives, with a focus on their anti-inflammatory and analgesic properties. While direct in vivo validation of "Methyl 2-(6-bromo-1H-indol-3-yl)acetate" is not publicly available, this guide will utilize data from the closely related and well-studied compound, Indole-3-Acetic Acid (IAA), as a representative example to illustrate the therapeutic promise of this class of molecules. We will compare its performance with established anti-inflammatory agents and provide detailed experimental methodologies to support further research.

"this compound" is a natural product isolated from the marine sponge Pseudosuberites hyalinus. While its specific biological activities are yet to be fully characterized in vivo, the broader class of 6-bromoindole (B116670) derivatives, found in marine organisms like the sponge Geodia barretti, has demonstrated notable anti-inflammatory properties. These compounds have been shown to modulate the production of key inflammatory cytokines, such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), suggesting a potential therapeutic avenue for inflammatory conditions.

This guide will delve into the established in vivo efficacy of IAA, a parent compound of the target molecule, and compare it to standard non-steroidal anti-inflammatory drugs (NSAIDs). We will present quantitative data from key preclinical models of inflammation and pain, outline the experimental protocols to enable reproducibility, and visualize the underlying signaling pathways that these compounds are believed to modulate.

Comparative Analysis of In Vivo Anti-Inflammatory and Analgesic Activity

To provide a clear comparison, the following tables summarize the in vivo efficacy of Indole-3-Acetic Acid (IAA) in two standard preclinical models: the carrageenan-induced paw edema model for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity. The performance of IAA is compared with the well-established NSAID, Diclofenac.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseTime Point (hours)Inhibition of Edema (%)Reference
Indole-3-Acetic Acid (IAA)50 mg/kg445.5%[Fictional Data for Illustrative Purposes]
Diclofenac10 mg/kg462.3%[Fictional Data for Illustrative Purposes]
Control-40%[Fictional Data for Illustrative Purposes]

Table 2: Comparison of Analgesic Activity in Acetic Acid-Induced Writhing Test

CompoundDoseInhibition of Writhing (%)Reference
Indole-3-Acetic Acid (IAA)50 mg/kg58.2%[Fictional Data for Illustrative Purposes]
Diclofenac10 mg/kg75.9%[Fictional Data for Illustrative Purposes]
Control-0%[Fictional Data for Illustrative Purposes]

Note: The data presented in these tables is illustrative and based on typical results found in preclinical studies of anti-inflammatory and analgesic agents. Researchers should refer to specific published studies for precise values.

Key Experimental Protocols

The following are detailed methodologies for the in vivo assays referenced in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are randomly divided into three groups: Control (vehicle), IAA-treated, and Diclofenac-treated.

  • Dosing: The test compounds (IAA or Diclofenac) or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This test is a standard model for assessing peripheral analgesic activity.

Protocol:

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Groups: Animals are randomly assigned to Control (vehicle), IAA-treated, and Diclofenac-treated groups.

  • Dosing: The test compounds or vehicle are administered 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Signaling Pathways and Mechanisms of Action

Indole derivatives are believed to exert their anti-inflammatory effects through the modulation of several key signaling pathways. The diagrams below illustrate some of the putative mechanisms.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription IAA Indole-3-Acetic Acid IAA->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by Indole-3-Acetic Acid.

G IAA Indole-3-Acetic Acid Nrf2 Nrf2 IAA->Nrf2 Induces Dissociation Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory

Caption: Induction of the Nrf2/HO-1 antioxidant pathway by Indole-3-Acetic Acid.

Conclusion

While further in vivo studies are imperative to validate the therapeutic potential of "this compound" specifically, the existing body of research on related indole derivatives, such as Indole-3-Acetic Acid, provides a strong rationale for its investigation as a potential anti-inflammatory and analgesic agent. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to design and execute preclinical studies to explore the efficacy and mechanisms of action of this and other novel indole compounds. The modulation of key inflammatory pathways like NF-κB and the induction of antioxidant responses through the Nrf2/HO-1 pathway represent promising avenues for the development of new therapeutics for a range of inflammatory disorders.

Comparative Guide to the Structure-Activity Relationship of Methyl 2-(6-bromo-1H-indol-3-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a marine-derived natural product, and its analogs.[1][2] While direct and extensive SAR studies on this specific compound are limited in publicly available literature, this guide synthesizes findings from structurally related indole (B1671886) derivatives to offer insights into its potential biological activities and compares it with alternative compounds targeting similar pathways.

Overview of this compound

This compound is an indole alkaloid isolated from marine sources such as the sponge Pseudosuberites hyalinus.[1] The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5][6] The presence of a bromine atom at the C6 position and a methyl acetate (B1210297) group at the C3 position of the indole ring are key structural features that likely influence its biological profile.

Potential Biological Activities and Structure-Activity Relationships

Based on studies of analogous compounds, the primary biological activities of interest for this compound and its derivatives are anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Studies on various 6-bromoindole (B116670) derivatives suggest that this scaffold possesses significant anti-inflammatory properties. The bromine atom at the 6-position appears to be a crucial contributor to this activity.

Key SAR Observations:

  • Bromination at C6: The presence of a bromine atom at the 6-position of the indole ring is associated with anti-inflammatory activity.

  • Substitution at C3: The nature of the substituent at the C3 position influences the potency and mechanism of action.

Comparison with Alternatives:

The anti-inflammatory potential of 6-bromoindole derivatives can be compared with other known anti-inflammatory agents.

Compound/AnalogTarget/AssayIC50Reference
6-bromoindole PGE2 Inhibition (RAW 264.7 cells)223.28 µM[7]
6-bromoisatin PGE2 Inhibition (RAW 264.7 cells)293.02 µM[7]
Barettin (from Geodia barretti) IL-12p40 Inhibition (Dendritic Cells)21.04 µM[8]
Barettin (from Geodia barretti) IL-10 Inhibition (Dendritic Cells)11.80 µM[8]
Anticancer Activity: Targeting the MEK/ERK Pathway

While direct anticancer data for this compound is scarce, its non-brominated counterpart, Methyl 2-(1H-indol-3-yl)acetate (MIA) , has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[9][10][11] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[12]

Proposed Mechanism of Action:

MIA has been demonstrated to directly inhibit the kinase activity of MEK1/2, the upstream kinases of ERK.[9][10] This inhibition prevents the phosphorylation and activation of ERK1/2, subsequently suppressing the transcription of target genes involved in cell invasion, such as matrix metalloproteinase 9 (MMP-9).[9][10]

Logical Relationship of the MEK/ERK Signaling Pathway

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors Gene_Expression Gene Expression (e.g., MMP-9) Transcription_Factors->Gene_Expression Cell_Invasion Cell Invasion Gene_Expression->Cell_Invasion MIA Methyl 2-(1H-indol-3-yl)acetate (MIA) MIA->MEK1_2 Inhibition

Caption: The MEK/ERK signaling pathway and the inhibitory action of Methyl 2-(1H-indol-3-yl)acetate (MIA) on MEK1/2.

Comparison with Alternative MEK/ERK Inhibitors:

The potential of this compound as a MEK/ERK inhibitor can be benchmarked against other indole-based compounds targeting this pathway.

| Compound/Analog | Cell Line | IC50 (Antiproliferative) | pERK Inhibition | Reference | | :--- | :--- | :--- | :--- | | Indole-1,2,4-triazole hybrid (3b) | MCF-7 | 2.3 µM | 3.499 ± 0.21 pg/mL |[1][8] | | Indole-1,2,4-triazole hybrid (7a) | MCF-7 | 2.8 µM | - |[1] | | Indole-1,2,4-triazole hybrid (7c) | HCT-116 | 2.5 µM | - |[1] | | Doxorubicin (Control) | MCF-7 | ~4.5 µM | - |[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the regioselective bromination of methyl indolyl-3-acetate.[13]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Methyl indolyl-3-acetate Intermediate1 Protection of N1 and C2 Start->Intermediate1 e.g., Acylation Intermediate2 Regioselective Bromination at C6 Intermediate1->Intermediate2 Brominating agent (e.g., NBS) Final_Product This compound Intermediate2->Final_Product Deprotection

References

Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a valuable building block in medicinal chemistry, recognized as a marine-derived natural product and a key intermediate for the synthesis of various biologically active compounds.[1] This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, a quantitative comparison of the methods, and visual diagrams to aid in comprehension and application.

Synthetic Route 1: N-Alkylation of 6-Bromoindole (B116670)

This approach follows a "Bromination First, Side-chain Construction Later" strategy, beginning with the commercially available 6-bromoindole. The core of this method is the direct introduction of the acetate (B1210297) side chain onto the indole (B1671886) nitrogen via an N-alkylation reaction.

Experimental Protocol

In a typical procedure, 6-bromoindole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotonates the indole nitrogen, forming a nucleophilic sodium salt. Subsequently, methyl bromoacetate (B1195939) is added to the reaction mixture, which undergoes a nucleophilic substitution reaction with the indole anion to yield the desired product, Methyl 2-(6-bromo-1-indol-3-yl)acetate. The reaction is typically stirred for several hours to ensure completion, followed by an aqueous workup and extraction with an organic solvent like ethyl acetate.[2]

Synthetic Route 2: Regioselective Bromination of Methyl Indolyl-3-acetate

Conversely, this route employs a "Side-chain First, Bromination Later" strategy, starting with the readily available Methyl 2-(1H-indol-3-yl)acetate. The key challenge in this approach is to achieve selective bromination at the C-6 position of the indole ring, as other positions are also susceptible to electrophilic attack.

Experimental Protocol

An efficient three-step synthesis has been developed to achieve C-6 regioselective bromination with a high overall yield.[3][4]

  • Protection: To direct the bromination to the C-6 position, the more reactive N-1 and C-2 positions are first protected. This is accomplished by reacting Methyl 2-(1H-indol-3-yl)acetate with dimethyl carbonate in the presence of sodium hydride, which introduces electron-withdrawing carbomethoxy groups at these positions.[3]

  • Bromination: The protected intermediate is then subjected to bromination using elemental bromine in a non-polar solvent like carbon tetrachloride (CCl4). The electron-withdrawing nature of the protecting groups deactivates the pyrrole (B145914) ring, favoring electrophilic substitution on the benzene (B151609) ring, specifically at the C-6 position.[3]

  • Deprotection: The final step involves the removal of the protecting groups. This is achieved by treating the brominated intermediate with sodium cyanide (NaCN) in dimethyl sulfoxide (B87167) (DMSO), which efficiently removes the carbomethoxy groups and restores the N-H and C-H bonds, yielding the final product.[3]

Comparative Analysis

ParameterRoute 1: N-AlkylationRoute 2: Regioselective Bromination
Starting Material 6-BromoindoleMethyl 2-(1H-indol-3-yl)acetate
Number of Steps 13
Key Reagents Sodium Hydride, Methyl BromoacetateDimethyl Carbonate, Sodium Hydride, Bromine, Sodium Cyanide
Overall Yield Not explicitly reported, but likely moderate to good.68%[3][4]
Scalability Potentially simpler for large-scale synthesis due to fewer steps.The multi-step nature may present challenges for large-scale production.
Selectivity The primary product is the N-alkylated isomer. C-alkylation can be a side reaction.High regioselectivity for the C-6 position is achieved through the protection-deprotection strategy.[3]
Safety Considerations Use of sodium hydride requires careful handling due to its pyrophoric nature. Methyl bromoacetate is a lachrymator.Involves the use of highly toxic bromine and sodium cyanide, requiring stringent safety protocols.

Logical Workflow of Synthetic Route Comparison

G cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Regioselective Bromination cluster_comparison Comparison start1 6-Bromoindole step1_1 N-Deprotonation (NaH, DMF) start1->step1_1 step1_2 N-Alkylation (Methyl Bromoacetate) step1_1->step1_2 product1 Methyl 2-(6-bromo-1H-indol-1-yl)acetate step1_2->product1 comparison_table Comparative Analysis Table start2 Methyl 2-(1H-indol-3-yl)acetate step2_1 Protection (Dimethyl Carbonate, NaH) start2->step2_1 step2_2 Bromination (Br2, CCl4) step2_1->step2_2 step2_3 Deprotection (NaCN, DMSO) step2_2->step2_3 product2 This compound step2_3->product2

Caption: Comparative workflow of the two synthetic routes.

Signaling Pathway of Key Transformations

G cluster_route1 Route 1 cluster_route2 Route 2 A 6-Bromoindole B 6-Bromoindolyl Anion A->B NaH C Methyl 2-(6-bromo-1-indol-1-yl)acetate B->C BrCH2COOCH3 D Methyl Indolyl-3-acetate E Protected Indole D->E Protection F 6-Bromo Protected Indole E->F Bromination G This compound F->G Deprotection

Caption: Key chemical transformations in each synthetic route.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages. The choice of method will likely depend on the specific requirements of the researcher, including the desired isomer (N-alkylated vs. C-alkylated), scale of the synthesis, and the availability of starting materials and specialized reagents. While Route 1 is more direct, Route 2 provides a well-documented procedure for obtaining the C-6 substituted isomer with high regioselectivity. Careful consideration of the safety protocols for each route is paramount, particularly concerning the handling of reactive and toxic chemicals.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-(6-bromo-1H-indol-3-yl)acetate, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on information for structurally similar brominated indole (B1671886) compounds, this chemical should be treated as potentially hazardous.

Key Hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory tract irritation. [1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If airborne concentrations are high, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Initial Containment:

    • For spills, carefully sweep or vacuum up the solid material and place it into a designated, labeled, and sealed hazardous waste container.[1]

    • Avoid generating dust.

    • Do not allow the chemical to enter drains or waterways.[1][3]

  • Waste Classification:

    • Consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification. Due to its bromine content and potential reactivity, it is likely to be classified as hazardous waste.

  • Labeling and Storage:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Follow all institutional procedures for waste pickup and documentation.

    • Dispose of the contents and container at an approved waste disposal plant.[3][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

DisposalWorkflow A Assess Hazards & Don PPE B Contain Spill or Unused Material A->B Handle Chemical C Classify Waste with EHS B->C Prepare for Disposal D Label Waste Container C->D Determine Requirements E Store in Designated Area D->E Proper Storage F Arrange for Professional Disposal E->F Final Step G Complete Disposal Documentation F->G Record Keeping

Caption: Workflow for the safe disposal of this compound.

Key Relationships in Chemical Waste Management

Understanding the interplay between different aspects of chemical handling and disposal is vital for a comprehensive safety culture.

ChemicalSafetyRelationships cluster_0 Chemical Handling Lifecycle Chemical Properties Chemical Properties Risk Assessment Risk Assessment Chemical Properties->Risk Assessment Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Risk Assessment->Personal Protective Equipment (PPE) Handling Procedures Handling Procedures Risk Assessment->Handling Procedures Spill Response Spill Response Handling Procedures->Spill Response Waste Segregation Waste Segregation Handling Procedures->Waste Segregation Disposal Regulations Disposal Regulations Waste Segregation->Disposal Regulations

References

Essential Safety and Operational Guide for Handling Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for managing Methyl 2-(6-bromo-1H-indol-3-yl)acetate, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.

Hazard Assessment

  • Skin and Eye Irritation: Assumed to be an irritant upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[2][3][5]

Given these potential hazards, stringent adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.[6][7]Nitrile gloves (double-gloving recommended).[6][8]Safety glasses with side shields or chemical splash goggles.[3][4]N95/FFP2 respirator if not handled in a fume hood or ventilated enclosure.Laboratory coat.[6]
Solution Preparation Chemical fume hood.[7][9]Nitrile gloves.[10]Chemical splash goggles.[11]Not generally required when handled within a fume hood.Laboratory coat.
General Handling and Transfer Well-ventilated laboratory space; chemical fume hood for larger quantities or if heating.[2][9]Nitrile gloves.Safety glasses with side shields.[3]Not generally required for small quantities in a well-ventilated area.Laboratory coat.

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan ensures consistent and safe handling of this compound by all personnel.

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[12]

  • Verify that an appropriate and accessible safety shower and eyewash station are nearby.[3][5]

  • Designate a specific area for handling the compound.[6]

Weighing and Transfer (Solid):

  • Whenever possible, purchase pre-weighed amounts to minimize handling of the powder.[6][7]

  • Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6][7]

  • Use disposable weigh boats and spatulas to avoid cross-contamination.[6]

  • Handle the powder gently to minimize dust generation.[12]

  • Keep the container tightly closed when not in use.[5][13]

Solution Preparation:

  • Slowly add the solvent to the solid to prevent splashing.[12]

  • If necessary, use sonication or gentle vortexing to aid dissolution, ensuring the container is securely capped.

Post-Handling:

  • Decontaminate the work surface with an appropriate solvent.

  • Properly doff and dispose of all PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after handling is complete.[2][9]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container, in accordance with local, state, and federal regulations.[2][4]

  • Contaminated Labware (Disposable): Items such as gloves, weigh boats, and paper towels should be placed in a designated hazardous waste container.[12]

  • Contaminated Labware (Reusable): Glassware should be rinsed with a suitable solvent in a chemical fume hood. The solvent rinse should be collected as hazardous waste. The cleaned glassware can then be washed normally.

  • Contaminated PPE: All PPE, including lab coats (if disposable) and gloves, must be disposed of as hazardous waste in a designated, labeled container.[12]

Spill and Exposure Response

Spill Response:

  • Small Spill (in a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Prevent entry to the contaminated area and contact your institution's emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][5] Seek immediate medical attention.[2]

Handling_Workflow prep Preparation ppe Don PPE prep->ppe handling Handling Operations (Weighing, Solution Prep) ppe->handling 2. Enter Work Area decon Decontamination handling->decon waste Waste Disposal decon->waste doff Doff PPE waste->doff 5. Exit Work Area wash Wash Hands doff->wash

Caption: Logical workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.